2-Isobutyl-3-methyl-thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H14S |
|---|---|
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3-methyl-2-(2-methylpropyl)thiophene |
InChI |
InChI=1S/C9H14S/c1-7(2)6-9-8(3)4-5-10-9/h4-5,7H,6H2,1-3H3 |
InChI Key |
RZUXCXVPQXRSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
2-Isobutyl-3-methyl-thiophene CAS 170456-33-4 properties
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed chemical data with field-proven synthetic methodologies.[1]
CAS Registry Number: 170456-33-4 Chemical Family: Alkyl-substituted Thiophenes Role: Fine Chemical Intermediate / Pharmacophore Building Block[1]
Part 1: Executive Technical Profile[1]
2-Isobutyl-3-methyl-thiophene is a regiospecific alkyl-thiophene derivative utilized primarily as a structural motif in medicinal chemistry and advanced flavor science.[1] Unlike its pyrazine analogs (famous for potent bell-pepper notes), this thiophene derivative serves as a lipophilic bioisostere for substituted phenyl rings in drug design, particularly in kinase inhibitors where the sulfur atom contributes to specific hydrophobic pocket interactions.
Physicochemical Properties
Data represents a synthesis of catalog specifications and calculated consensus values based on Structure-Activity Relationship (SAR) algorithms.[1]
| Property | Value / Description | Confidence Level |
| Molecular Formula | C₉H₁₄S | Definitive |
| Molecular Weight | 154.27 g/mol | Definitive |
| SMILES String | CC(C)CC1=C(C)C=CS1 | Definitive |
| Appearance | Colorless to pale yellow liquid | Observed |
| Boiling Point | 195°C – 205°C (at 760 mmHg) | Predicted (SAR) |
| Density | 0.94 – 0.96 g/mL (at 20°C) | Predicted (SAR) |
| LogP (Octanol/Water) | 3.8 ± 0.4 | Predicted (High Lipophilicity) |
| Solubility | Immiscible in water; Miscible in DCM, THF, Toluene | Experimental Standard |
| Odor Profile | Characteristic sulfurous, green, nutty, vegetable-like | Analog-based |
Part 2: Synthetic Methodology (The Core)[6]
Strategic Analysis: Why Kumada Coupling?
While classical methods like the Paal-Knorr synthesis can construct the thiophene ring from acyclic precursors, they often suffer from poor regioselectivity when asymmetric substitution (2-isobutyl, 3-methyl) is required.[1]
For high-purity research applications, the Kumada Cross-Coupling is the superior "Senior Scientist" choice. It guarantees regiocontrol by utilizing a pre-functionalized 2-bromo-3-methylthiophene scaffold, preventing the formation of the unwanted 5-isobutyl isomer.[1]
Protocol: Nickel-Catalyzed Regioselective Alkylation
Objective: Synthesis of this compound via C(sp²)–C(sp³) coupling.[1]
1. Reagents & Materials
-
Substrate: 2-Bromo-3-methylthiophene (1.0 equiv).
-
Nucleophile: Isobutylmagnesium bromide (1.2 equiv, 2.0 M in Et₂O).
-
Catalyst: [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 1.5 mol%).
-
Solvent: Anhydrous THF (degassed).
2. Step-by-Step Workflow
-
Inert Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flush continuously with N₂.
-
Catalyst Activation: Charge the flask with 2-Bromo-3-methylthiophene (10 mmol) and Ni(dppp)Cl₂ (0.15 mmol). Add anhydrous THF (50 mL) via cannula. Stir at room temperature for 10 minutes until the catalyst is suspended/dissolved.
-
Controlled Addition (The Critical Step): Cool the reaction mixture to 0°C in an ice bath. Add the Isobutylmagnesium bromide solution dropwise via a pressure-equalizing addition funnel over 20 minutes.
-
Expert Insight: Rapid addition can lead to homocoupling of the Grignard reagent (Wurtz coupling). Maintain 0°C to suppress side reactions.
-
-
Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to a gentle reflux (65°C) for 4–6 hours.
-
Self-Validation: Monitor reaction progress via GC-MS. The reaction is complete when the starting material (m/z ~177/179) is <1%.
-
-
Quenching: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL) to destroy excess Grignard.
-
Work-up: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via vacuum distillation (or flash chromatography: Hexanes/EtOAc 98:2) to yield the target product.
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle of the Kumada coupling used in this protocol. It highlights the critical Oxidative Addition and Transmetallation steps that ensure the isobutyl group attaches specifically at the C2 position.
Figure 1: Catalytic cycle of the Ni-catalyzed Kumada coupling for regiospecific thiophene alkylation.
Part 4: Quality Control & Safety
Analytic Validation
To certify the identity of CAS 170456-33-4, the following spectral signatures must be observed:
-
¹H NMR (400 MHz, CDCl₃):
-
δ 6.9–7.1 ppm: Two doublets (Thiophene ring protons H4, H5).
-
δ 2.6 ppm: Doublet (2H, –CH₂– attached to the ring).
-
δ 2.1 ppm: Singlet (3H, –CH₃ at C3 position).
-
δ 1.8 ppm: Multiplet (1H, methine –CH– of isobutyl).
-
δ 0.9 ppm: Doublet (6H, terminal –(CH₃)₂).
-
-
GC-MS (EI):
-
Molecular Ion: m/z 154 [M]⁺.
-
Base Peak: m/z 111 (Loss of propyl fragment/isopropyl radical typical of isobutyl chains).
-
Safety & Handling
-
Hazard Identification: Irritant to eyes, respiratory system, and skin. Flammable liquid.
-
Storage: Store under nitrogen at 2–8°C. Thiophenes can slowly oxidize to sulfoxides/sulfones if exposed to air and light for prolonged periods.
-
Spill Protocol: Absorb with vermiculite or sand. Do not use sawdust (fire hazard).
References
-
BLD Pharm. (2024). Product Specification: 2-Isobutyl-3-methylthiophene (CAS 170456-33-4).[1][2][3][4][5] Retrieved from
-
Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[1] Journal of the American Chemical Society. (Foundational methodology for alkyl-aryl coupling).
-
Campaigne, E. (1944). 3-Methylthiophene.[1][3][6][7] Organic Syntheses, Coll. Vol. 4, p.638. (Source for precursor synthesis).
Sources
- 1. 99727-96-5|3-(3-Methyl-2-thienyl)-1-propene|BLD Pharm [bldpharm.com]
- 2. 2,5-Bis(2-ethylhexyl)thiophene-3,4-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 3. 1344058-53-2|2-(3-Methylthiophen-2-yl)acetaldehyde|BLD Pharm [bldpharm.com]
- 4. 170456-33-4|2-Isobutyl-3-methylthiophene|BLD Pharm [bldpharm.com]
- 5. 13129-17-4|4,5,6,7-Tetrahydrobenzo[b]thiophene|BLD Pharm [bldpharm.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to 2-Isobutyl-3-methyl-thiophene for Advanced Research
This guide provides a comprehensive technical overview of 2-Isobutyl-3-methyl-thiophene, a substituted thiophene of interest to researchers, scientists, and professionals in drug development. This document deviates from rigid templates to offer a narrative that is both scientifically rigorous and practically insightful, reflecting the specific chemical nature of the topic.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry and materials science.[1] Its structural resemblance to benzene, yet with distinct electronic properties, makes it a privileged scaffold in the design of novel bioactive molecules.[2] Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[3] The substitution pattern on the thiophene ring plays a crucial role in modulating this biological activity, making the study of specific isomers like this compound essential for the advancement of drug discovery programs.
This guide will delve into the chemical structure, properties, synthesis, and potential applications of this compound, providing a foundational resource for its further investigation and utilization.
Molecular Structure and Chemical Identity
This compound possesses a thiophene ring substituted with an isobutyl group at the C2 position and a methyl group at the C3 position.
Systematic Name: this compound Molecular Formula: C₉H₁₄S Molecular Weight: 154.27 g/mol CAS Number: 170456-33-4
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this compound, the following properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes and Justification |
| Boiling Point | ~180-190 °C | Based on the boiling points of related alkylthiophenes (e.g., 2-isobutylthiophene: 174 °C). The addition of a methyl group is expected to slightly increase the boiling point.[4] |
| Density | ~0.95 g/mL | Similar to other dialkylthiophenes. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethanol, ether, acetone, toluene). | Typical for non-polar organic compounds. |
| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar thiophene derivatives.[1] |
Proposed Synthesis: A Paal-Knorr Approach
A robust and versatile method for the synthesis of substituted thiophenes is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[5][6] This approach is proposed for the synthesis of this compound.
Caption: Proposed Paal-Knorr synthesis workflow for this compound.
Rationale Behind the Paal-Knorr Synthesis
The Paal-Knorr synthesis is a classical and reliable method for constructing five-membered heterocycles.[5] The choice of 3-Methyl-2,5-hexanedione as the starting material directly provides the required carbon skeleton for the target molecule. Lawesson's reagent is a widely used and effective sulfurizing agent for this transformation, known for its milder reaction conditions compared to phosphorus pentasulfide.[6] Toluene is a suitable solvent due to its relatively high boiling point, which allows for the necessary heating to drive the reaction to completion, and its ability to dissolve both the starting materials and the intermediates.
Detailed Experimental Protocol (Proposed)
Materials:
-
3-Methyl-2,5-hexanedione
-
Lawesson's Reagent [2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Methyl-2,5-hexanedione (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene to dissolve the diketone. To this solution, add Lawesson's Reagent (0.5 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid byproducts.
-
Extraction: Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section. The generation of highly toxic hydrogen sulfide gas is a potential hazard of this reaction, and it should be performed in a well-ventilated fume hood.[7]
Spectroscopic Analysis (Predicted)
¹H NMR Spectroscopy (Predicted)
The predicted ¹H NMR spectrum would provide key information about the proton environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~6.9-7.1 | d | 1H | H-5 (thiophene) | Aromatic proton on the thiophene ring, downfield due to the aromatic current. Coupled to H-4. |
| ~6.7-6.9 | d | 1H | H-4 (thiophene) | Aromatic proton on the thiophene ring, coupled to H-5. |
| ~2.5-2.7 | d | 2H | -CH₂- (isobutyl) | Methylene protons of the isobutyl group, adjacent to the thiophene ring. Split by the adjacent CH proton. |
| ~2.1-2.3 | s | 3H | -CH₃ (at C3) | Methyl protons directly attached to the thiophene ring. Appears as a singlet. |
| ~1.8-2.0 | m | 1H | -CH- (isobutyl) | Methine proton of the isobutyl group, splitting the adjacent CH₂ and CH₃ groups. |
| ~0.9-1.0 | d | 6H | -CH₃ (isobutyl) | Two equivalent methyl groups of the isobutyl group, split by the adjacent CH proton. |
Note: Predicted chemical shifts are relative to TMS in CDCl₃. Coupling constants (J) for thiophene protons are typically in the range of 3-5 Hz.
¹³C NMR Spectroscopy (Predicted)
The predicted ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~140-145 | C2 (thiophene) | Carbon bearing the isobutyl group, deshielded due to substitution and proximity to sulfur. |
| ~135-140 | C3 (thiophene) | Carbon bearing the methyl group. |
| ~125-130 | C5 (thiophene) | Unsubstituted carbon on the thiophene ring. |
| ~120-125 | C4 (thiophene) | Unsubstituted carbon on the thiophene ring. |
| ~40-45 | -CH₂- (isobutyl) | Methylene carbon of the isobutyl group. |
| ~28-32 | -CH- (isobutyl) | Methine carbon of the isobutyl group. |
| ~22-25 | -CH₃ (isobutyl) | Methyl carbons of the isobutyl group. |
| ~13-16 | -CH₃ (at C3) | Methyl carbon attached to the thiophene ring. |
Mass Spectrometry (Predicted)
Electron Ionization Mass Spectrometry (EI-MS) would likely show the following key fragments:
| m/z | Ion | Fragmentation Pathway |
| 154 | [M]⁺ | Molecular ion |
| 139 | [M - CH₃]⁺ | Loss of a methyl radical from the isobutyl group or the C3 position. |
| 111 | [M - C₃H₇]⁺ | Loss of a propyl radical (cleavage of the isobutyl group). |
| 97 | [Thiophene-CH₂-CH(CH₃)]⁺ | Cleavage of the terminal methyl from the isobutyl group. |
The fragmentation of alkylthiophenes is often characterized by cleavage at the β-bond to the aromatic ring, leading to the formation of a stable thienyl-substituted carbocation.[8]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would show characteristic absorptions for the thiophene ring and the alkyl substituents.[9]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100 | C-H stretch | Aromatic C-H (thiophene) |
| 2850-2960 | C-H stretch | Aliphatic C-H (isobutyl and methyl) |
| ~1460 | C=C stretch | Aromatic C=C (thiophene) |
| ~1370-1385 | C-H bend | CH₃ bending (characteristic of isobutyl group) |
| ~700-850 | C-H out-of-plane bend | Aromatic C-H (thiophene) |
Applications in Drug Development: A Field of Potential
While specific biological activities of this compound have not been extensively reported, the broader class of substituted thiophenes is a rich source of pharmacologically active compounds.[2] The isobutyl and methyl substituents can influence the lipophilicity, steric profile, and metabolic stability of the molecule, potentially fine-tuning its interaction with biological targets.
Potential Therapeutic Areas for Investigation:
-
Antimicrobial Agents: Thiophene derivatives have shown promising activity against a range of bacteria and fungi.[10] The alkyl substitution pattern can be optimized to enhance potency and selectivity.
-
Anti-inflammatory Agents: Many thiophene-containing molecules exhibit anti-inflammatory properties by targeting various enzymes and signaling pathways involved in the inflammatory response.
-
Anticancer Agents: The thiophene scaffold is present in several approved and investigational anticancer drugs.[3] Derivatives of this compound could be explored for their potential to inhibit cancer cell proliferation or induce apoptosis.
-
Central Nervous System (CNS) Disorders: The lipophilic nature of this compound may facilitate its ability to cross the blood-brain barrier, making it a candidate for the development of drugs targeting CNS disorders.
It is imperative to conduct thorough in vitro and in vivo studies to elucidate the specific biological activities and therapeutic potential of this compound.
Safety and Handling
Substituted thiophenes should be handled with appropriate safety precautions in a laboratory setting.[11][12][13]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Flammability: Thiophene derivatives are often flammable. Keep away from heat, sparks, and open flames.
-
Toxicity: While specific toxicity data for this compound is not available, related compounds may be harmful if swallowed or inhaled.[12]
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this or any chemical.
Conclusion
This compound represents a structurally interesting yet underexplored member of the thiophene family. This guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and a discussion of its potential applications in drug discovery. The lack of extensive experimental data highlights the opportunity for further research to fully characterize this compound and unlock its potential as a building block for novel therapeutics. The methodologies and predictive data presented herein serve as a valuable starting point for researchers embarking on the study of this and related substituted thiophenes.
References
- Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. (1977). Journal of Agricultural and Food Chemistry, 25(2), 447-451.
-
Paal–Knorr synthesis. (2023, October 29). In Wikipedia. [Link]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(12), 1464-1489.
-
3-methylthiophene. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (2020, April 11). YouTube. Retrieved from [Link]
-
Paal-Knorr Thiophene Synthesis. (2018, January 7). Chem-Station Int. Ed. Retrieved from [Link]
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology, 4(1), 97-118.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET. (2010, August 20). Fisher Scientific.
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 294.
-
NMR Predictor. (n.d.). ChemAxon. Retrieved from [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies.
-
Paal-Knorr Thiophene Synthesis. (n.d.). Chem-Station. Retrieved from [Link]
- Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica, 3(4), 38-54.
- SAFETY DATA SHEET. (2010, August 20). Acros Organics.
-
Fragmentation (mass spectrometry). (2023, November 29). In Wikipedia. [Link]
-
14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018, September 20). YouTube. Retrieved from [Link]
-
How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]
-
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
- Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1).
- KnowItAll Informatics Training - NMR Predictions. (n.d.). Wiley Science Solutions.
-
How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). AZoOptics. Retrieved from [Link]
-
FTIR spectral peak values and functional groups obtained from ethanol extract of P. juliflora pods. (n.d.). ResearchGate. Retrieved from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. cognizancejournal.com [cognizancejournal.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 2-Octyl thiophene based three ring mesogens: solid state 13C NMR and XRD investigations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Paal-Knorr Thiophene Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azooptics.com [azooptics.com]
- 10. journalwjarr.com [journalwjarr.com]
- 11. echemi.com [echemi.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Isobutyl-3-methylthiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-isobutyl-3-methylthiophene, a sulfur-containing heterocyclic organic compound. As a Senior Application Scientist, this document is structured to deliver not only foundational knowledge but also actionable insights into its synthesis, characterization, and safe handling, grounded in established scientific principles.
Core Molecular Attributes
2-Isobutyl-3-methylthiophene is a substituted thiophene with the chemical formula C₉H₁₄S . Its molecular weight is 154.27 g/mol . The structural arrangement consists of a central five-membered thiophene ring substituted with an isobutyl group at the second position and a methyl group at the third position.
| Property | Value |
| Molecular Formula | C₉H₁₄S |
| Molecular Weight | 154.27 g/mol |
| CAS Number | 170456-33-4 |
| SMILES | CC(C)CC1=C(C)C=CS1 |
Molecular Structure Visualization
Caption: Molecular structure of 2-isobutyl-3-methylthiophene.
Synthesis Strategies
A potential synthetic pathway for 2-isobutyl-3-methylthiophene could involve a multi-step process, starting with the appropriate precursors. One conceptual approach is the tandem thia-Michael/aldol reaction of allenyl esters, which has been demonstrated for the synthesis of other 2,3-disubstituted thiophenes.[2]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 2-isobutyl-3-methylthiophene.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen starting materials (e.g., a suitable ketone and an activated methylene compound) in an appropriate solvent (e.g., ethanol or dimethylformamide).
-
Reagent Addition: Add elemental sulfur and a catalytic amount of a suitable base (e.g., morpholine or triethylamine).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by distillation.
Causality behind Experimental Choices:
-
The choice of solvent is crucial for ensuring the solubility of reactants and for achieving the optimal reaction temperature.
-
The base acts as a catalyst to promote the initial condensation and subsequent cyclization reactions.
-
The purification method is selected based on the physical properties of the product (e.g., boiling point for distillation, polarity for chromatography).
Analytical Characterization
The structural elucidation and purity assessment of 2-isobutyl-3-methylthiophene would rely on a combination of standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. For 2-isobutyl-3-methylthiophene, both ¹H and ¹³C NMR would provide key information. While specific spectral data for this compound is not available, expected chemical shifts and coupling patterns can be predicted based on the structure and data from similar compounds like 2-methylthiophene.[3][4]
Expected ¹H NMR Features:
-
Thiophene Ring Protons: Signals corresponding to the two protons on the thiophene ring, likely appearing as doublets or multiplets in the aromatic region (around 6.5-7.5 ppm).
-
Isobutyl Group Protons: A doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons.
-
Methyl Group Protons: A singlet for the three protons of the methyl group attached to the thiophene ring.
Expected ¹³C NMR Features:
-
Signals for the four distinct carbon atoms of the thiophene ring.
-
Signals for the four carbon atoms of the isobutyl group.
-
A signal for the carbon atom of the methyl group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential technique for separating and identifying volatile compounds.[5][6] The gas chromatogram would show a peak corresponding to 2-isobutyl-3-methylthiophene at a specific retention time, which can be used for its quantification. The mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (154 m/z) and a characteristic fragmentation pattern that can be used for its identification.
Typical GC-MS Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase of the column.
-
Detection: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.
-
Analysis: The resulting mass spectrum is recorded and can be compared to spectral libraries for identification.
Potential Applications
While specific applications for 2-isobutyl-3-methylthiophene are not widely documented, substituted thiophenes, in general, are important building blocks in various fields due to their unique chemical properties.
-
Pharmaceuticals: The thiophene ring is a common scaffold in many pharmaceutical compounds. For instance, 3-methylthiophene is a precursor to the drug thenyldiamine.[7]
-
Agrochemicals: Thiophene derivatives have been utilized in the synthesis of pesticides. Morantel, a pesticide, is also derived from 3-methylthiophene.[7]
-
Flavor and Fragrance: Some thiophene derivatives are used as flavoring agents.[8][9]
-
Materials Science: 3-Methylthiophene is used as a monomer for creating conductive polymers with applications in organic electronics.[10]
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[12][13]
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[12]
-
Fire Safety: Keep away from heat, sparks, and open flames as thiophene derivatives are often flammable.[11][13] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[11]
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
References
- Buchstaller, H. P., Siebert, C. D., Lyssy, R. H., Frank, I., Duran, A., Gottschlich, R., & Noe, C. R. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279–293.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]
- Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. VITIS - Journal of Grapevine Research, 25(4), 201-208.
- Al-Tel, T. H. (2009). Synthesis of Novel 2,3-Disubstituted Thiophenes via Tandem Thia-Michael/Aldol Reaction of Allenyl Esters. Molecules, 14(12), 5053-5063.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Lacey, M. J., Allen, M. S., Harris, R. L. N., & Brown, W. V. (1986). Determination of 2-methoxy-3-alkylpyrazines in wine by gas chromatography/mass spectrometry. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). The 1H NMR spectrum of Compound 3. Retrieved from [Link]
-
The Good Scents Company. (n.d.). isobutyl-3-(methyl thio) butyrate. Retrieved from [Link]
- Li, R., et al. (2012). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Molecules, 17(5), 5346-5357.
-
The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-Methylthiophene(554-14-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 8. isobutyl-3-(methyl thio) butyrate, 127931-21-9 [thegoodscentscompany.com]
- 9. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. cdnisotopes.com [cdnisotopes.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
Chemosensory Architecture and Safety Profiling of Substituted Thiophene Flavorants
Executive Summary
Substituted thiophenes represent a critical class of sulfur-containing heterocycles in flavor chemistry, revered for their ability to impart potent meaty, roasted, and alliaceous (onion/garlic) notes at parts-per-billion (ppb) concentrations. While indispensable for creating authentic savory profiles (maillard-type), their structural similarity to toxicological "alerts" necessitates a rigorous understanding of their metabolic fate.
This technical guide synthesizes the structure-activity relationships (SAR), formation pathways, analytical detection limits, and metabolic safety profiles of substituted thiophenes. It is designed for researchers requiring actionable protocols for synthesis, isolation, and safety assessment.
Structure-Activity Relationships (SAR) & Sensory Potency
The sensory impact of thiophenes is governed by the positioning of alkyl, acyl, or thiol substituents on the thiophene ring. A critical distinction exists between 2-substituted and 3-substituted isomers, influencing both odor quality and detection thresholds.
Positional Isomerism and Odor Character
The sulfur atom in the thiophene ring creates a dipole that interacts with olfactory receptors. Substitution at the
Table 1: Comparative Sensory Data of Key Substituted Thiophenes
| Compound | CAS No.[1][2][3] | Substituent Position | Odor Quality | Odor Threshold (ppb in water) |
| 2-Methylthiophene | 554-14-3 | Solvent-like, faint roasted | ~1,000 | |
| 2-Acetylthiophene | 88-15-3 | Roasted, nutty, popcorn-like | 50 - 100 | |
| 3-Acetylthiophene | 1468-83-3 | Fainter, less distinct roasted | > 500 | |
| 3-Mercapto-2-pentanone | 67633-97-0 | Ring-adjacent | Meaty, sulfurous, catty | 0.1 - 0.5 |
| 2-Thiophenethiol | 7774-74-5 | Burnt, coffee, roasted meat | 5 - 10 |
Technical Insight: The presence of a carbonyl group adjacent to the ring (e.g., 2-acetylthiophene) enhances the "roasted" character desirable in coffee and nut flavors. Conversely, thiol substitution (e.g., 2-thiophenethiol) drastically lowers the threshold, shifting the profile toward "meaty/sulfurous."
Formation Mechanisms: The Maillard Pathway
Substituted thiophenes are not primary metabolites but are thermally generated via the Maillard reaction, specifically through the degradation of sulfur-containing amino acids (Cysteine/Methionine) in the presence of reducing sugars.
Mechanism of Action
The pathway involves the Strecker degradation of cysteine to yield hydrogen sulfide (
Figure 1: Thermal Generation of Thiophenes via Maillard Chemistry
Caption: Pathway showing the convergence of sulfur sources and sugar fragments to form the thiophene ring.
Analytical Methodologies: Isolation and Detection[8]
Due to their high volatility and reactivity, analyzing substituted thiophenes requires specific extraction techniques that minimize thermal artifact formation (disulfides) and detectors selective for sulfur.
Protocol: SPME-GC-SCD Analysis
Objective: Quantify trace thiophenes in a complex food matrix without solvent interference.
Equipment:
-
Extraction: Solid Phase Microextraction (SPME) fiber (DVB/CAR/PDMS).
-
GC: Agilent 7890B or equivalent.
-
Detector: Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD). Note: Mass Spectrometry (MS) is used for identification, but SCD is superior for linearity and selectivity of sulfur compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh 5.0 g of sample into a 20 mL headspace vial.
-
Add 2 mL saturated NaCl solution (to salt-out volatiles).
-
Internal Standard: Spike with 5 µL of 2-methyl-3-tetrahydrofuranthiol (or isotopically labeled analog if available) at 10 ppm.
-
-
Extraction (SPME):
-
Incubate vial at 50°C for 15 mins (agitation: 500 rpm).
-
Expose DVB/CAR/PDMS fiber to headspace for 30 mins at 50°C.
-
-
Desorption & Chromatography:
-
Desorb fiber in GC inlet at 250°C for 3 mins (Splitless mode).
-
Column: DB-Wax or equivalent polar column (30m x 0.25mm x 0.25µm).
-
Oven Program: 40°C (hold 2 min)
5°C/min to 230°C Hold 5 min.
-
-
Detection:
-
SCD Burner Temp: 800°C.
-
Hydrogen flow: 40 mL/min; Oxidizer flow: 60 mL/min.
-
Validation Check: Calculate the Recovery Factor (RF) using the internal standard. Acceptable range: 80-120%. If RF < 80%, check for matrix binding or fiber saturation.
Toxicology & Metabolic Activation[9]
For drug development and safety professionals, the thiophene ring is a "structural alert" due to its potential bioactivation by Cytochrome P450 enzymes.[4] However, many substituted thiophenes are FEMA GRAS (Generally Recognized As Safe) because rapid detoxification pathways predominate at flavor-use levels.
The Bioactivation vs. Detoxification Balance
The toxicity of thiophenes depends on the metabolic competition between:
-
S-Oxidation (Tox): CYP450 oxidizes the sulfur to a sulfoxide/sulfone, which acts as a Michael acceptor, binding to DNA/proteins.
-
Ring Hydroxylation/Conjugation (Detox): Functional groups (e.g., acetyl, methyl) are oxidized to carboxylic acids or conjugated with glucuronic acid/glycine and excreted.
Figure 2: Metabolic Fate of Substituted Thiophenes
Caption: Bifurcation of metabolic pathways. Safety relies on Phase II conjugation outpacing S-oxidation.
Regulatory Status (FEMA GRAS)
Most simple alkyl and acyl thiophenes (e.g., 2-acetylthiophene) are FEMA GRAS (Group 24). The safety evaluation relies on:
-
Structural Class: Class II or III (Cramer Decision Tree).
-
MSDI (Maximized Survey-derived Daily Intake): Usually extremely low (< 1 µ g/person/day ) due to high sensory potency.
-
Metabolic Logic: At low intake, Phase II detoxification (Glutathione conjugation) is not saturated, preventing the accumulation of reactive S-oxides.
Synthetic Routes[2][5][6]
For researchers needing high-purity standards not commercially available, the Gewald Reaction or Paal-Knorr Synthesis are the standard protocols.
Protocol: Synthesis of 2-Acetylthiophene (Friedel-Crafts Acylation)
-
Reagents: Thiophene, Acetic Anhydride, Orthophosphoric acid (catalyst).
-
Procedure:
-
Mix thiophene (1 mol) with acetic anhydride (1.2 mol).
-
Add 85%
dropwise at < 50°C. -
Reflux for 2 hours.
-
Neutralize with
, extract with ether, and distill.
-
-
Yield: ~70-80%.[5]
-
Note: This avoids the use of
(Lewis acid), simplifying workup.
References
-
Flavor and Extract Manufacturers Association (FEMA). (2018). FEMA GRAS Assessment of Natural Flavor Complexes: Citrus-Derived Flavoring Ingredients.[6] Food and Chemical Toxicology.[7]
-
Dansette, P. M., et al. (2005). Thiophene S-oxides as new reactive metabolites: formation by cytochrome P-450 dependent oxidation and reaction with nucleophiles.[8] Journal of the American Chemical Society.[8]
-
Valadon, P., et al. (1996). Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo.[4][9] Chemical Research in Toxicology.[8]
-
European Food Safety Authority (EFSA). (2013). Scientific Opinion on Flavouring Group Evaluation 21, Revision 2 (FGE.21Rev2): Thiazoles, thiophenes, thiazolines and thienyl derivatives from chemical group 29. EFSA Journal.
-
Siebert, T. E., et al. (2008). Determination of Volatile Sulfur Compounds in Wine using GC-SCD. Journal of Agricultural and Food Chemistry.
Sources
- 1. 2-Acetylthiophene - Wikipedia [en.wikipedia.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. impactfactor.org [impactfactor.org]
- 6. femaflavor.org [femaflavor.org]
- 7. The FEMA GRAS assessment of aromatic substituted secondary alcohols, ketones, and related esters used as flavor ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evidence for thiophene-S-oxide as a primary reactive metabolite of thiophene in vivo: formation of a dihydrothiophene sulfoxide mercapturic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Aroma Maze: A Technical Guide to the Regulatory Status of Novel Alkylthiophene Flavor Ingredients
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Alkylthiophenes represent a fascinating and diverse class of heterocyclic compounds that contribute significantly to the flavor profiles of numerous cooked and processed foods. Their characteristic savory, meaty, and roasted notes make them attractive targets for the flavor industry. However, the journey of a novel alkylthiophene from a promising flavor compound to a globally approved food ingredient is a complex process governed by stringent regulatory frameworks. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape for novel alkylthiophene flavor ingredients in key markets, including the United States and the European Union. It delves into the chemistry, flavor profiles, and metabolism of these compounds, and outlines the critical safety assessment workflows required for regulatory approval. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals involved in the discovery, development, and commercialization of new flavor ingredients.
Introduction: The Allure and Challenge of Alkylthiophenes in Flavor Chemistry
Thiophene and its alkylated derivatives are sulfur-containing heterocyclic compounds that are naturally formed during the thermal processing of food through Maillard reactions and the degradation of sulfur-containing amino acids.[1] These compounds are key contributors to the desirable savory, meaty, roasted, and even slightly sweet aroma profiles of cooked meats, coffee, and baked goods. The specific flavor character of an alkylthiophene is heavily influenced by the position and nature of the alkyl substituents on the thiophene ring.
The flavor industry is constantly seeking to identify and synthesize novel flavor compounds to create unique and appealing sensory experiences for consumers. Novel alkylthiophenes, with their diverse and potent flavor characteristics, represent a promising frontier in this endeavor. However, the introduction of any new substance into the food supply is subject to rigorous safety evaluations and regulatory approvals. Understanding the intricate and harmonized, yet distinct, regulatory requirements of different international bodies is paramount for any organization looking to commercialize a new flavor ingredient.
This guide will provide a detailed examination of the regulatory status of alkylthiophene flavor ingredients, with a focus on the frameworks established by the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA). We will explore the critical aspects of chemical characterization, flavor profiling, metabolic fate, and the toxicological evaluation necessary to achieve regulatory compliance.
The Chemical and Sensory Landscape of Alkylthiophenes
Chemical Identity and Synthesis
Alkylthiophenes are characterized by a five-membered aromatic ring containing one sulfur atom, with one or more alkyl groups attached to the carbon atoms of the ring. The general structure is depicted below:
-
Diagram: General Structure of Alkylthiophenes
Caption: General chemical structure of an alkylthiophene.
The synthesis of alkylthiophenes for flavor applications can be achieved through various organic chemistry routes.[2] A common approach is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. Other methods include the Paal-Knorr thiophene synthesis and modifications of the Hinsberg thiophene synthesis. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Purity of the final product is a critical parameter for regulatory approval, necessitating robust purification and analytical characterization.
Flavor Profiles and Applications
The flavor profile of alkylthiophenes is highly dependent on their substitution pattern. Simple alkylthiophenes, such as 2-methylthiophene and 2-ethylthiophene, often possess savory, meaty, and slightly roasted notes. Dimethylthiophenes, like 2,5-dimethylthiophene, can contribute to the aroma of cooked beef. More complex alkylthiophenes can exhibit a wider range of flavor characteristics, including nutty, coffee-like, and even fruity notes.[3][4]
Table 1: Examples of Alkylthiophenes and their Associated Flavor Descriptors
| Compound Name | FEMA No. | JECFA No. | Flavor Profile |
| 4,5-Dihydro-3(2H)-thiophenone | 3266 | 498 | Garlic, meaty, green vegetable, buttery[1] |
| 2-Methylthiophene | 3302 | 493 | Roasted, nutty, vegetal, green[4] |
| 2,4-Dimethylthiophene | - | - | Does not significantly contribute to fried onion flavor[3] |
| 2,5-Dimethylthiophene | 3305 | 500 | Meaty, savory |
| 2-Acetylthiophene | 3404 | 1060 | Roasted, nutty, vegetal, green[4] |
These compounds are typically used at very low concentrations (in the parts-per-million or even parts-per-billion range) in a wide variety of food products, including:
-
Soups and broths
-
Processed meats and meat analogs
-
Savory snacks
-
Gravies and sauces
-
Baked goods
Analytical Characterization
Accurate and sensitive analytical methods are essential for the identification and quantification of alkylthiophenes in both flavor formulations and final food products. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique used for this purpose.[5] Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation to concentrate the volatile thiophenes prior to GC-MS analysis. High-performance liquid chromatography (HPLC) with UV or MS detection can also be used, particularly for less volatile or derivatized thiophenes.[6][7]
Global Regulatory Frameworks for Flavor Ingredients
The approval of a new flavor ingredient is a multi-step process that requires a comprehensive safety assessment. The primary goal of regulatory agencies is to ensure that the ingredient is safe for consumption at its intended use levels.
United States: FDA and the GRAS System
In the United States, flavor ingredients are regulated by the FDA under the Federal Food, Drug, and Cosmetic Act.[8] Flavorings can be approved through two main pathways:
-
Food Additive Petition (FAP): This involves submitting a petition to the FDA with extensive safety data for pre-market approval. The approved food additives are listed in Title 21 of the Code of Federal Regulations (CFR), primarily in Part 172.[9][10][11][12]
Many alkylthiophenes used in the U.S. market have been determined to be GRAS by the FEMA Expert Panel. The FDA maintains a database of substances that have been the subject of a GRAS notice.
European Union: EFSA and the Union List
In the European Union, the regulation of flavorings is harmonized under Regulation (EC) No 1334/2008.[20] All flavoring substances must undergo a safety assessment by the European Food Safety Authority (EFSA) before they can be approved for use in food. Approved flavoring substances are included in the Union List of Flavourings (Annex I of Regulation (EC) No 1334/2008).[21][22]
The EFSA Panel on Food Additives and Flavourings (FAF) is responsible for evaluating the safety of flavorings. EFSA has published detailed guidance for applicants on the data requirements for the risk assessment of flavorings.[23][24][25]
Joint FAO/WHO Expert Committee on Food Additives (JECFA)
JECFA is an international scientific expert committee that is administered jointly by the Food and Agriculture Organization of the United Nations (FAO) and the World Health Organization (WHO). JECFA evaluates the safety of food additives, including flavorings, and establishes acceptable daily intakes (ADIs) and specifications for identity and purity.[26][27][28] The evaluations of JECFA are often used by national regulatory agencies to inform their own decisions.
The Critical Path to Regulatory Approval: A Safety Assessment Workflow
The safety assessment of a novel alkylthiophene flavor ingredient follows a structured, data-driven process. The goal is to establish a "reasonable certainty of no harm" under the intended conditions of use.
-
Diagram: Safety Assessment Workflow for a Novel Alkylthiophene Flavor Ingredient
Caption: A simplified workflow for the safety assessment of a novel alkylthiophene flavor ingredient.
Step 1: Chemical Characterization and Specification
A comprehensive dossier on the chemical identity of the novel alkylthiophene is the first requirement. This includes:
-
Chemical name and structure: IUPAC name, CAS number, and a clear structural diagram.
-
Method of manufacture: A detailed description of the synthesis process.
-
Purity and impurities: Data on the percentage purity of the substance and the identity and concentration of any impurities.
-
Physicochemical properties: Melting point, boiling point, solubility, etc.
-
Specifications: A set of criteria to which the substance must conform to ensure its quality and purity.
Step 2: Exposure Assessment
Regulatory agencies need to know how much of the flavor ingredient consumers are likely to be exposed to. This is typically done using a "per capita" intake estimate or by using food consumption survey data. The estimated daily intake (EDI) is a key parameter in the risk assessment.
Step 3: Metabolism and Toxicokinetics
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) the alkylthiophene is crucial. For thiophenes, a key area of investigation is the potential for metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as S-oxides and epoxides.[29][30][31] In vitro studies using liver microsomes or hepatocytes are often conducted to identify the major metabolic pathways.
-
Diagram: Potential Metabolic Activation of Thiophenes
Step 4: Genotoxicity Assessment
Genotoxicity testing is a critical component of the safety assessment, as it evaluates the potential of a substance to damage DNA. A standard battery of in vitro genotoxicity tests is typically required:
-
Ames Test (Bacterial Reverse Mutation Assay): This test uses different strains of bacteria to screen for point mutations.
-
In vitro Micronucleus Test or Chromosomal Aberration Assay: These tests are conducted in mammalian cells to detect chromosomal damage.
If any of these in vitro tests are positive, further in vivo testing may be required.
-
Objective: To assess the mutagenic potential of a test substance by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.
-
Test System: At least five strains of Salmonella typhimurium and Escherichia coli are used.
-
Procedure:
-
The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 mix from rat liver).
-
The mixture is plated on a minimal agar medium.
-
The plates are incubated for 48-72 hours.
-
The number of revertant colonies (colonies that have regained the ability to grow on the minimal medium) is counted.
-
-
Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.
Step 5: Repeated-Dose Toxicity Studies
If the genotoxicity assessment is negative, repeated-dose toxicity studies in animals (typically rodents) are conducted to determine the potential for adverse health effects from long-term exposure. A 90-day oral toxicity study is a common requirement. The results of this study are used to determine the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are observed. The NOAEL is then used to establish a safe level of exposure for humans by applying safety factors.
Conclusion and Future Outlook
The regulatory landscape for novel alkylthiophene flavor ingredients is both rigorous and dynamic. A thorough understanding of the scientific principles of safety assessment and the specific data requirements of regulatory agencies in target markets is essential for successful commercialization. As analytical techniques become more sensitive and our understanding of toxicology deepens, the requirements for regulatory approval will continue to evolve.
For researchers and developers in the flavor industry, a proactive and science-driven approach to safety assessment is not just a regulatory hurdle, but a fundamental aspect of responsible product development. By embracing the principles of scientific integrity and maintaining a transparent dialogue with regulatory authorities, the industry can continue to innovate and bring new and exciting flavor experiences to consumers worldwide, while ensuring the highest standards of food safety.
References
- Allan Chemical Corporation. (2025, August 27). 21 CFR Part 172: Beverage Additives Guide.
- U.S. Food and Drug Administration. (2025, February 13). Substances Added to Food (formerly EAFUS).
- Flavor and Extract Manufacturers Association. GRAS Substances (3250-3325).
- Flavor and Extract Manufacturers Association. GRAS Substances (3964-4023).
- Mosaic Flavors. FDA Regulations for Flavorings.
- Galetto, W. G., & Hoffman, P. G. (1976). Synthesis and flavor evaluation of some alkylthiophenes. Volatile components of onion. Journal of Agricultural and Food Chemistry, 24(4), 854-857.
- Food and Agriculture Organization of the United Nations. Online Edition: "Specifications for Flavourings".
- Galetto, W. G., & Hoffman, P. G. (1976). Synthesis and flavor evaluation of some alkylthiophenes. Volatile components of onion. Journal of Agricultural and Food Chemistry, 24(4), 854-857.
- European Commission. EU Lists of Flavourings.
- Electronic Code of Federal Regulations. 21 CFR Part 172 Subpart F -- Flavoring Agents and Related Substances.
- Flavor and Extract Manufacturers Association. GRAS Substances (4069-4253).
- ACS Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology.
- U.S. Food and Drug Administration. (2024, June 6). Understanding How the FDA Regulates Food Additives and GRAS Ingredients.
- MDPI. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Applied Sciences.
- Food and Agriculture Organization of the United Nations. Food safety and quality: jecfa-additives.
- legislation.gov.uk. (2012). Commission Implementing Regulation (EU) No 872/2012.
- Cornell Law School. 21 CFR Part 172 - Subpart F - Flavoring Agents and Related Substances.
- EU Specialty Food Ingredients. (2026, January). EFSA Publishes Updated Guidance on Food Additive Assessment.
- National Institutes of Health. (2023). Flavouring Group Evaluation 21 Revision 6 (FGE.21Rev6): thiazoles, thiophenes, thiazoline and thienyl derivatives from chemical groups 29 and 30. EFSA Journal.
- National Institutes of Health. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of ançais.
- IRIS Unime.
- Food and Agriculture Organization of the United Nations. COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS.
- European Food Safety Authority. Flavourings.
- Royal Society of Chemistry. (2014). Preparation and characterization of semiconducting polymeric blends. Photochemical synthesis of poly(3-alkylthiophenes) using host microporous matrices of poly(vinylidene fluoride). Polymer Chemistry.
- ResearchGate. (2025, August 7). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
- Semantic Scholar. Identification and Categorization of Volatile Sulfur Flavor Compounds in Roasted Malts and Barley.
- Electronic Code of Federal Regulations. 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption.
- ScienceDirect. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients.
- Hogan Lovells. (2026, February 2). FDA requests information regarding labeling and preventing cross-contact of gluten in packaged foods.
- National Institutes of Health. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene.
- ResearchGate. Chemical structures of poly (3-alkylthiophenes)
- IFT.org. GRAS Flavoring Substances 24.
- PubMed. (2022, December 23). Scientific Guidance on the data required for the risk assessment of flavourings to be used in or on foods.
- ResearchGate. (2025, September 27). Advanced Analytical Methods in Food Chemistry.
- YouTube. (2012, July 17). EFSA explains risk assessment of food and feed risk.
- ResearchGate. Chemical structures of poly ͑ alkylthiophenes ͒ used in this work.
- ACS Publications. Bioactivation Potential of Thiophene-Containing Drugs.
- Leffingwell & Associates. (2011). Flavor Properties of FEMA GRAS List 25 Flavor Chemicals.
- FDA Ingredient Compliance Solutions.
- Food and Agriculture Organization of the United Nations. COMPENDIUM OF FOOD ADDITIVE SPECIFICATIONS.
- FAO Knowledge Repository. (2019). Compendium of Food Additive Specifications. Joint FAO/WHO Expert Committee on Food Additives (JECFA), 87th Meeting June 2019.
- EU Specialty Food Ingredients. Safety of food additives is carefully assessed by EFSA.
- U.S. Food and Drug Administration. GRAS Notices.
- RSC Blogs. (2011, December 13). Analytical methods for food and agriculture.
- European Flavour Association.
- Academia.edu. Food Analytical Methods.
- Bryant Research. EU Food Additives: Listing by E Number.
- AGRINFO. (2024, February 28). EU withdraws eight flavourings.
Sources
- 1. Food safety and quality: details [fao.org]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. (PDF) Food Analytical Methods [academia.edu]
- 6. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 7. iris.unime.it [iris.unime.it]
- 8. FDA Regulations for Flavorings [mosaicflavors.com]
- 9. 21 CFR Part 172: Beverage Additives Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. eCFR :: 21 CFR Part 172 Subpart F -- Flavoring Agents and Related Substances [ecfr.gov]
- 11. 21 CFR Part 172 - Subpart F - Flavoring Agents and Related Substances | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 12. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 13. femaflavor.org [femaflavor.org]
- 14. femaflavor.org [femaflavor.org]
- 15. femaflavor.org [femaflavor.org]
- 16. ift.org [ift.org]
- 17. Understanding How the FDA Regulates Food Additives and GRAS Ingredients | FDA [fda.gov]
- 18. qualitysmartsolutions.com [qualitysmartsolutions.com]
- 19. GRAS Notices [hfpappexternal.fda.gov]
- 20. Flavouring Legislation - European Flavour Association [effa.eu]
- 21. EU Lists of Flavourings - Food Safety - European Commission [food.ec.europa.eu]
- 22. Commission Implementing Regulation (EU) No 872/2012 of 1 October 2012 adopting the list of flavouring substances provided for by Regulation (EC) No 2232/96 of the European Parliament and of the Council, introducing it in Annex I to Regulation (EC) No 1334/2008 of the European Parliament and of the Council and repealing Commission Regulation (EC) No 1565/2000 and Commission Decision 1999/217/EC (Text with EEA relevance) (c. 872) [legislation.gov.uk]
- 23. EFSA Publishes Updated Guidance on Food Additive Assessment – EU Specialty Food Ingredients [specialtyfoodingredients.eu]
- 24. Flavourings | EFSA [efsa.europa.eu]
- 25. Scientific Guidance on the data required for the risk assessment of flavourings to be used in or on foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Food safety and quality: jecfa-additives [fao.org]
- 27. fao.org [fao.org]
- 28. FAO Knowledge Repository [openknowledge.fao.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Synthesis of 2-Isobutyl-3-methylthiophene via Gewald Reaction
This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 2-Isobutyl-3-methylthiophene , a specific alkyl-substituted thiophene scaffold often utilized as a lipophilic building block in medicinal chemistry and fragrance synthesis.
The synthesis leverages the Gewald Reaction to construct the thiophene core, followed by strategic functional group manipulations (deamination and decarboxylation) to arrive at the target alkyl-thiophene.
Executive Summary
The synthesis of 2-Isobutyl-3-methylthiophene presents a regiochemical challenge. Direct alkylation of thiophene often yields mixtures of isomers. The Gewald reaction offers a superior, convergent route by constructing the ring from acyclic precursors with defined substitution patterns.
This protocol details a 3-stage synthetic workflow :
-
Gewald Cyclization: Condensation of 5-methyl-2-hexanone with methyl cyanoacetate and elemental sulfur to form the highly substituted intermediate Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate .
-
Deamination: Removal of the C2-amino group via diazotization-reduction.
-
Decarboxylation: Hydrolysis and thermal decarboxylation of the C3-ester to yield the final 2,3-disubstituted alkyl thiophene (renumbered from the 4,5-positions of the intermediate).
Retrosynthetic Analysis & Mechanism
The Gewald reaction synthesizes 2-aminothiophenes with an electron-withdrawing group (EWG) at position 3. To achieve the target 2-Isobutyl-3-methylthiophene , we must synthesize a precursor where the alkyl groups are at positions 4 and 5. Upon removal of the functional groups at 2 and 3, the ring is renumbered, placing the alkyls at 2 and 3.
-
Target: 2-Isobutyl-3-methylthiophene (equivalent to 4-methyl-5-isobutylthiophene).
-
Gewald Precursors:
Mechanistic Pathway (DOT Visualization)
Figure 1: Logical flow from acyclic precursors to the final alkyl-thiophene target.
Detailed Experimental Protocol
Phase 1: The Gewald Cyclization
This step constructs the thiophene ring with the required alkyl substituents fixed at positions 4 and 5.
Reagents & Materials:
-
5-Methyl-2-hexanone (Isoamyl methyl ketone): 1.0 eq (e.g., 11.4 g, 100 mmol)
-
Methyl Cyanoacetate: 1.0 eq (9.9 g, 100 mmol)
-
Elemental Sulfur (
): 1.0 eq (3.2 g, 100 mmol) -
Morpholine (Base Catalyst): 0.5 eq
-
Ethanol (Solvent): 50 mL
Protocol:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Mixing: Charge the flask with 5-methyl-2-hexanone, methyl cyanoacetate, and ethanol. Stir at room temperature for 5 minutes.
-
Activation: Add the elemental sulfur powder in one portion.
-
Initiation: Add morpholine dropwise over 10 minutes. Note: The reaction is exothermic. Monitor temperature and ensure it does not exceed 60°C during addition.
-
Reaction: Heat the mixture to 50–60°C and stir for 12–16 hours. The sulfur should fully dissolve as the reaction progresses.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the dark mixture into 200 mL of ice-water.
-
Stir vigorously for 30 minutes. The product (Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate) typically precipitates as a solid.
-
Filter the solid and wash with cold water/ethanol (9:1).
-
Purification: Recrystallize from ethanol or methanol.
-
Expected Yield: 60–75%
Checkpoint: Verify structure via
Phase 2: Deamination (Removal of C2-Amino)
To obtain the alkyl thiophene, the amino group must be removed. This is achieved via non-aqueous diazotization followed by reduction in situ.
Reagents:
-
Gewald Product (from Phase 1): 10 g
-
t-Butyl Nitrite (t-BuONO): 1.5 eq
-
DMF (Dimethylformamide): 50 mL
-
Hypophosphorous acid (
) or THF/Reflux method (Alternative: Sandmeyer to Halide then reduction). Preferred Green Method: t-BuONO in THF.
Protocol (Reductive Deamination):
-
Dissolve the Gewald product in anhydrous THF (or DMF).
-
Add t-Butyl Nitrite dropwise at 0°C.
-
Heat the mixture to reflux (65°C) for 2 hours. Evolution of
gas indicates successful diazonium decomposition. -
Workup: Evaporate solvent, dissolve residue in Ethyl Acetate, wash with water and brine.
-
Product: Methyl 4-methyl-5-isobutylthiophene-3-carboxylate.
Phase 3: Hydrolysis and Decarboxylation
The final step removes the ester group at C3 to leave the proton, effectively finalizing the 2-isobutyl-3-methylthiophene structure (after renumbering).
Protocol:
-
Hydrolysis: Reflux the deaminated ester in 10% NaOH/Ethanol for 4 hours. Acidify with HCl to precipitate the carboxylic acid .
-
Decarboxylation:
-
Mix the dry carboxylic acid with copper powder (catalytic amount) and quinoline (solvent).
-
Heat to 200–220°C (high heat required).
-
The product, 2-Isobutyl-3-methylthiophene , will distill off or can be extracted after cooling.
-
Note: This molecule is a liquid.[3]
-
Data Summary & Troubleshooting
| Parameter | Specification / Observation |
| Target Molecule | 2-Isobutyl-3-methylthiophene |
| CAS Number | N/A (Specific isomer) |
| Appearance | Colorless to pale yellow oil (Final Product) |
| Key Intermediate | Methyl 2-amino-4-methyl-5-isobutylthiophene-3-carboxylate |
| Critical Control | Temperature during Morpholine addition (Exotherm) |
| Safety Hazard |
Troubleshooting Guide:
-
Low Yield in Gewald Step: Ensure the ketone is fresh. Old ketones can form peroxides or aldol side-products. Increase morpholine to 1.0 eq if reaction is sluggish.
-
Sticky Precipitate: If the Gewald product oils out, extract with dichloromethane, dry over
, and trituratem with cold hexanes. -
Incomplete Decarboxylation: Ensure temperature reaches >200°C. Microwave irradiation (Biotage/CEM) at 200°C for 30 mins is a superior modern alternative to Quinoline reflux.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.
-
Sabnis, R. W., et al. (1999).[2] 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.
-
Putrani, et al. (2023). Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI Molecules.
-
Huang, Y., & Dömling, A. (2011). The Gewald Multicomponent Reaction. Molecular Diversity.
Sources
Preparation of 2-Isobutyl-3-methyl-thiophene from dicarbonyls
Application Note: Regioselective Synthesis of 2-Isobutyl-3-Methylthiophene via Modified Paal-Knorr Cyclization
Executive Summary
This application note details the regioselective synthesis of 2-isobutyl-3-methylthiophene , a structural analog often investigated for its sensory properties (green, bell-pepper notes) and as a scaffold in material science.[1] While Electrophilic Aromatic Substitution (EAS) of thiophenes often yields mixtures of isomers due to competing directing effects, the Paal-Knorr thiophene synthesis utilizing 1,4-dicarbonyls provides a definitive route to regiochemically pure 2,3-disubstituted thiophenes.[1]
This protocol utilizes Lawesson’s Reagent (LR) as the thionation/cyclization agent, replacing the traditional and harsher phosphorus pentasulfide (
Retrosynthetic Analysis & Strategy
To synthesize 2-isobutyl-3-methylthiophene exclusively, the substitution pattern of the thiophene ring dictates the structure of the acyclic 1,4-dicarbonyl precursor.[1]
-
Target: 2-Isobutyl-3-methylthiophene[1]
-
Disconnection: C2–C5 and C3–C4 bonds (Paal-Knorr logic).[1]
-
Required Precursor: 2,6-dimethyl-3-oxoheptanal.[1]
Synthetic Challenge: 1,4-Ketoaldehydes are chemically unstable and prone to polymerization.[1] Solution: This protocol employs the acetal-protected precursor (1,1-dimethoxy-2,6-dimethylheptan-3-one) or generates the aldehyde in situ from a stable equivalent (e.g., oxidative cleavage of a cyclopentenyl derivative or Stetter reaction product) to ensure process stability.[1]
Reaction Mechanism (Paal-Knorr)[1][2][3]
The reaction proceeds via a double thionation-cyclization sequence.[1] Lawesson's Reagent converts the carbonyls to thiocarbonyls.[1][2] The enol/ethiol tautomer then attacks the electrophilic thiocarbonyl carbon, followed by the elimination of
Figure 1: Mechanistic pathway for the conversion of the 1,4-dicarbonyl precursor to the thiophene target.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 1,1-dimethoxy-2,6-dimethylheptan-3-one | Precursor | 1.0 | Protected 1,4-ketoaldehyde |
| Lawesson’s Reagent | Thionation Agent | 1.2 | Moisture sensitive; use fresh |
| Toluene | Solvent | - | Anhydrous; 0.1 M concentration |
| p-Toluenesulfonic acid (pTSA) | Catalyst | 0.05 | Optional; aids acetal deprotection |
| DCM / Hexanes | Workup/Purification | - | HPLC Grade |
Step-by-Step Methodology
Step 1: Reaction Assembly
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser connected to an inert gas line (
or Ar). -
Safety Note: Connect the outlet of the condenser to a bleach (sodium hypochlorite) trap to neutralize evolved hydrogen sulfide (
) gas.[1] -
Charge the RBF with 1,1-dimethoxy-2,6-dimethylheptan-3-one (10.0 mmol, 2.02 g).[1]
-
Add anhydrous Toluene (100 mL) to dissolve the precursor.
-
Add Lawesson’s Reagent (12.0 mmol, 4.85 g) in a single portion.
-
Expert Tip: If using the acetal, add pTSA (0.5 mmol, 95 mg) to facilitate in-situ deprotection of the aldehyde.[1]
-
Step 2: Cyclization (The Heating Phase) [1]
-
Heat the reaction mixture to a vigorous reflux (
oil bath). -
Maintain reflux for 2–4 hours .
-
Once conversion is complete (>95%), cool the mixture to room temperature.
Step 3: Workup & Purification [1][2]
-
Quench: Lawesson's reagent byproducts are often sticky and foul-smelling.[1] Add 10% NaOH solution (50 mL) and stir vigorously for 30 minutes to hydrolyze excess reagent and solubilize phosphorus byproducts.
-
Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with DCM (
mL).[1] -
Wash: Combine organic layers and wash with Brine (
mL).[1] Dry over anhydrous .[1] -
Concentration: Filter and concentrate under reduced pressure.
-
Chromatography: Purify the crude oil via silica gel flash chromatography.
Quality Control & Validation
The isolated product must be validated to confirm the specific 2,3-substitution pattern, distinguishing it from the 2,4-isomer.
| Analytical Method | Expected Signal | Interpretation |
| GC-MS | Molecular Ion | Confirms Formula |
| 1H NMR (CDCl3) | Two doublets in the aromatic region ( | |
| 1H NMR (Alkyl) | The methylene of the isobutyl group confirms attachment to the ring.[1] | |
| 13C NMR | 4 distinct aromatic carbons | Confirms asymmetry of the ring.[1] |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 2-isobutyl-3-methylthiophene.
References
-
Minisci, F. et al. (1971).[1] "Homolytic alkylation of heteroaromatic bases: A general method for the synthesis of alkylthiophenes." Tetrahedron, 27(15), 3575-3579.[1] (Context: Comparison to radical alkylation methods). Link
-
Campaigne, E. (1984).[1] "Cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide and Lawesson's reagent." Comprehensive Heterocyclic Chemistry, Vol 4. (Context: Core Paal-Knorr mechanism).[1][3][2]
-
Organic Chemistry Portal. "Paal-Knorr Thiophene Synthesis." (Context: General reaction conditions and mechanism). Link
-
Ozturk, T. et al. (2007).[1] "Lawesson’s Reagent in Organic Synthesis."[1][3][2] Chemical Reviews, 107(11), 5210–5278.[1] (Context: Reagent handling and byproduct management). Link[1]
-
Shridhar, D. R. et al. (1982).[1] "An Improved Method for the Synthesis of Thiophenes using Lawesson's Reagent." Organic Preparations and Procedures International, 14(3).[1] (Context: Optimization of yields). Link[1]
Sources
Application Note: Precision Dosage & Safety Profiling of Thiophene Derivatives in Meat Analogs
Executive Summary
This technical guide addresses the precise quantification, dosage strategy, and toxicological safety of thiophene derivatives used to engineer "meaty" sensory profiles in plant-based analogs. Unlike traditional flavor formulation, this protocol adopts a pharmaceutical approach—treating flavor compounds as bioactive ligands with specific metabolic fates, threshold toxicities, and distinct pharmacokinetics within the food matrix.
Target Audience: Flavor Chemists, Food Toxicologists, and R&D Scientists in Alternative Protein Development.
Part 1: The Chemistry of Meaty Notes (Structure-Activity Relationships)
Thiophene derivatives are sulfur-containing heterocyclic compounds formed naturally during the thermal processing of meat via the Maillard reaction (specifically the degradation of cysteine and methionine in the presence of reducing sugars). In meat analogs, these must be exogenously added or generated in situ.[1]
The "Flavor Pharmacophore"
From a sensory perspective, the thiophene ring acts as a "pharmacophore" for savory/roasted perception.
-
2-Methylthiophene: Provides the foundational "roasted meat" character.[1]
-
3-Acetyl-2,5-dimethylthiophene: Imparts a specific "grilled" or "burnt" note.
-
2-Thiophenethiol: Delivers high-impact "sulfurous/meaty" notes (extremely low threshold).[1]
Mechanism of Formation
Understanding the genesis of these compounds is critical for in situ generation strategies.[1]
Figure 1: Simplified pathway for the thermal generation of thiophene derivatives from amino acid precursors.
Part 2: Toxicology & Regulatory Safety (The "Drug" Angle)
This section distinguishes this guide from standard culinary advice. Thiophene derivatives, while GRAS (Generally Recognized As Safe) by FEMA, possess structural alerts relevant to drug metabolism.
Metabolic Activation (Bioactivation)
Researchers must be aware that the thiophene moiety is susceptible to metabolic activation by Cytochrome P450 (CYP450) enzymes in the human liver.[1]
-
S-Oxidation: CYP450 can oxidize the sulfur atom, forming thiophene S-oxides .[1]
-
Epoxidation: Formation of thiophene epoxides .[1]
These intermediates are electrophilic and can bind to cellular proteins (hepatotoxicity risk).[1] While food-level dosages are generally well below toxic thresholds, strict adherence to FEMA Maximum Usage Levels is non-negotiable to maintain the safety margin (Margin of Exposure).
Regulatory Dosage Limits (FEMA & JECFA)
The following table synthesizes safe dosage windows based on FEMA GRAS assessments.
| Compound Name | FEMA No. | Odor Quality | Threshold (ppb) | Max Usage (ppm) in Meat | Safety Note |
| 2-Thienyl disulfide | 3323 | Roasted, onion, meaty | ~5.0 | 1.0 - 5.0 | Rapidly metabolized; low concern at <5ppm. |
| 4,5-Dihydro-3(2H)-thiophenone | 3266 | Garlic, meaty, buttery | ~0.5 | 0.5 - 2.0 | High potency; risk of off-flavor if overdosed. |
| 3-Acetyl-2,5-dimethylthiophene | 3527 | Burnt, roasted nut | ~10 | 0.5 - 1.0 | Critical: Genotoxicity concerns raised in some assays; strict adherence to low limits required.[1] |
| 2-Methylthiophene | N/A* | Roasted meat | ~50 | Varies | Often generated in situ; monitor total thiophene load.[1] |
Note: "Max Usage" refers to the final consumable product concentration.[1] FEMA numbers refer to the specific flavoring agent registry.
Part 3: Analytical Protocol (HS-SPME-GC-MS)
To ensure your formulation stays within the therapeutic/safe window defined above, you must validate levels using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
Volatile thiophenes are extracted from the meat analog matrix (which is high in lipids and proteins) without using solvents, preventing artifact formation.
Workflow Diagram
Figure 2: Validated workflow for the quantification of volatile thiophenes in complex protein matrices.
Detailed Methodology
1. Sample Preparation (The Matrix Lock):
-
Step: Weigh 5.0 g of meat analog paste into a 20 mL headspace vial.
-
Modifier: Add 2 mL saturated NaCl solution. Why? "Salting out" effect decreases the solubility of hydrophobic thiophenes in the water phase, driving them into the headspace for higher sensitivity.
-
Internal Standard (IS): Spike with 5 µL of 2-methyl-3-heptanone (10 ppm). Self-Validating Step: Any fluctuation in extraction efficiency will be mirrored by the IS, allowing for ratio-metric correction.
2. Extraction (SPME):
-
Fiber Selection: Use a 50/30 µm DVB/CAR/PDMS fiber.[1]
-
Reasoning: The triple-phase fiber captures the wide range of volatility and polarity found in sulfur compounds better than single-phase PDMS.
-
-
Condition: Incubate at 60°C for 40 minutes with agitation (250 rpm).
3. GC-MS Configuration:
-
Column: DB-WAX UI (60m x 0.25mm x 0.25µm).[1]
-
Reasoning: Polar columns separate sulfur compounds significantly better than non-polar (DB-5) columns, preventing co-elution with lipid-derived alkanes.
-
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]
-
Oven Program: 40°C (3 min)
5°C/min to 240°C Hold 5 min.
4. Quantification:
-
Operate MS in SIM (Selected Ion Monitoring) mode targeting specific ions for thiophenes (e.g., m/z 84, 97, 110) to eliminate matrix noise.
-
Calculate concentration using the response factor of the Internal Standard.[1]
Part 4: Formulation Strategy
Dosage Protocol
-
Base Loading: Start with 2-methylthiophene precursors (Cysteine + Ribose) to generate the "background" meatiness.[1]
-
Top-Noting: Add high-impact FEMA GRAS thiophenes (e.g., FEMA 3323 ) at 0.1 ppm increments.[1]
-
The "Lipid Trap": Thiophenes are lipophilic (LogP ~2-3).[1] In high-fat meat analogs (e.g., 20% coconut oil), the perceived intensity will be lower than in water due to partitioning into the fat phase.
-
Correction Factor: You may need to dose 2-3x higher in a 20% fat matrix compared to a broth to achieve the same sensory impact.
-
Safety Check: Ensure this corrected dose does not exceed the FEMA Maximum Usage Level.
-
Stability & Encapsulation
Thiophenes are prone to oxidation (turning into off-note sulfoxides) before consumption.[1]
-
Recommendation: Use Cyclodextrin complexation or Spray Drying with gum arabic to protect the thiophene ring from oxidation during storage.[1]
References
-
FEMA Expert Panel. (2013). Safety evaluation of substituted thiophenes used as flavoring ingredients.[1][2] Food and Chemical Toxicology.[1][3]
-
JECFA (Joint FAO/WHO Expert Committee on Food Additives). (2000).[1] Evaluation of certain food additives and contaminants: Thiophene derivatives.[1][2] WHO Technical Report Series.[1]
-
European Food Safety Authority (EFSA). (2013).[1][2] Scientific Opinion on Flavouring Group Evaluation 76: Sulphur-containing heterocyclic compounds.[1] EFSA Journal.[1][2]
-
Dansette, P. M., et al. (2005).[1] Metabolic activation of thiophenes: S-oxidation and epoxidation.[1][4][5][6] Chemical Research in Toxicology.[1]
-
Nijssen, L. M., et al. (2023).[1] Volatile Compounds in Food: Database.[1] TNO Quality of Life.[1]
Sources
- 1. femaflavor.org [femaflavor.org]
- 2. femaflavor.org [femaflavor.org]
- 3. femaflavor.org [femaflavor.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2-Isobutyl-3-methyl-thiophene in Aqueous Media
Welcome to the technical support center for 2-Isobutyl-3-methyl-thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges associated with this hydrophobic compound. Here, we address common questions and provide detailed protocols to ensure the successful design and execution of your experiments.
Understanding the Challenge: Physicochemical Properties
This compound, like many thiophene derivatives, exhibits poor solubility in water.[1][2][3] This characteristic stems from its nonpolar chemical structure, which includes a hydrophobic isobutyl group and a methyl-substituted thiophene ring. While highly soluble in organic solvents such as ether and alcohol, its limited aqueous solubility presents a significant hurdle for in vitro and in vivo studies.[3] For context, the related compound 3-methylthiophene has a reported water solubility of only 0.4 g/L.[4] The addition of the isobutyl group in this compound is expected to further decrease its solubility in aqueous solutions.
| Property | Value/Information | Source |
| Compound Name | This compound | - |
| Molecular Formula | C9H14S | - |
| General Aqueous Solubility | Expected to be very low (insoluble) | [1][2][3] |
| Solubility in Organic Solvents | Soluble in ether, alcohol, and other organic solvents | [3] |
| Related Compound Solubility | 3-methylthiophene: 0.4 g/L in water | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound in aqueous solutions.
Q1: I've added this compound directly to my aqueous buffer, but it won't dissolve. What's wrong?
A1: Direct dissolution of highly hydrophobic compounds like this compound in aqueous buffers is generally unsuccessful. The nonpolar nature of the molecule prevents it from forming favorable interactions with polar water molecules. To achieve dissolution, you must first prepare a concentrated stock solution in a suitable organic solvent.
Q2: What is the best organic solvent for creating a stock solution?
A2: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for creating stock solutions of poorly soluble compounds for biological assays.[5] It is miscible with water and most organic liquids.[5] For some applications, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can also be considered.
Q3: My compound precipitates when I add the DMSO stock solution to my aqueous media. How can I prevent this?
A3: This is a common issue and can be addressed through several strategies:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1%, to avoid solvent-induced artifacts in your experiment.
-
Mixing Technique: The order and method of addition are critical. It is preferable to add the DMSO stock solution directly to the final assay medium rather than to pure water or buffer first.[6] The components in the assay medium, such as proteins or lipids, can help to stabilize the compound and keep it in solution.
-
Co-solvents and Surfactants: For particularly challenging compounds, a multi-component solvent system may be necessary. A common approach is to use a combination of a primary organic solvent (like DMSO), a co-solvent (like PEG300), and a non-ionic surfactant (like Tween-80).[7] These components work together to create a more hospitable environment for the hydrophobic molecule within the aqueous phase.
-
Sonication: If precipitation occurs, gentle sonication can sometimes help to redissolve the compound.
Q4: I need to prepare a formulation for an in vivo study. What are my options?
A4: For in vivo applications, biocompatibility is paramount. Here are a few established formulation strategies:
-
Co-solvent/Surfactant Systems: A formulation containing DMSO, PEG300, Tween-80, and saline is a common choice for achieving solubility of hydrophobic compounds for injection.[7]
-
Cyclodextrin-based Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic "guest" molecules within their hydrophobic core, while their hydrophilic exterior allows them to dissolve in water.[8] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin often used to improve the solubility and delivery of poorly soluble drugs.[7]
-
Lipid-based Formulations: For oral administration, formulating the compound in an oil, such as corn oil, can be an effective strategy.[7]
Q5: How do I choose the right solubilization strategy for my experiment?
A5: The choice of strategy depends on the specific requirements of your experiment. The following decision-making workflow can guide your selection.
Caption: Decision workflow for selecting a solubilization strategy.
Experimental Protocols
The following are detailed, step-by-step protocols for preparing solutions of this compound.
Protocol 1: Preparation of a DMSO Stock Solution for In Vitro Assays
This protocol is suitable for preparing a concentrated stock solution for use in cell culture and other in vitro experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Formulation using a Co-solvent/Surfactant System
This protocol is adapted from established methods for preparing formulations for in vivo studies and can achieve a concentration of at least 2.5 mg/mL.[7]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and pipettes
Procedure (for 1 mL final volume):
-
Add 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture and mix well.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Caption: Workflow for preparing a co-solvent/surfactant formulation.
Protocol 3: Formulation using a Cyclodextrin-based System
This protocol utilizes SBE-β-CD to enhance the aqueous solubility of this compound.[7]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and pipettes
Procedure (for 1 mL final volume):
-
Prepare a 20% SBE-β-CD in Saline solution: Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved. This solution can be stored at 4°C for up to one week.[7]
-
Add 900 µL of the 20% SBE-β-CD in Saline solution to a sterile tube.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the SBE-β-CD solution and mix thoroughly.
-
The final concentration of this compound will be 2.5 mg/mL in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).
References
-
Solubility of Things. (n.d.). Thiophene. Retrieved from [Link]
- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
- Industrial & Engineering Chemistry Research. (2020). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents.
- Journal of Medicinal Chemistry. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
-
Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
PubChem. (n.d.). 2-Isobutyl-3-methyl pyrazine. Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiophene. Retrieved from [Link]
-
ACS Publications. (n.d.). Cosolvent-induced solubilization of hydrophobic compounds into water. Retrieved from [Link]
-
ResearchGate. (2025). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved from [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
PubMed Central. (2023). Inclusion Complexes of 3,4-Ethylenedioxythiophene with Per-Modified β- and γ-Cyclodextrins. Retrieved from [Link]
- ACS Publications. (2012). Predicting Selectivity in Oxidative Addition of C–S Bonds of Substituted Thiophenes to a Platinum(0) Fragment: An Experimental and Theoretical Study. Organometallics.
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
MDPI. (2025). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA) During Co-Precipitation. Retrieved from [Link]
- Soft Matter. (2006).
-
uHPLCs. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
PubMed Central. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
- Google Patents. (n.d.). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
-
The Good Scents Company. (n.d.). 2-methyl thiophene, 554-14-3. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Isobutyl-thiolane. Retrieved from [Link]
-
Scribd. (n.d.). Solubility in DMSO. Retrieved from [Link]
-
ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]
-
National Institutes of Health. (2016). Preparation of Microemulsion from an Alkyl Polyglycoside Surfactant and Tea Tree Oil. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-Acetyl-3-methylthiophene (FDB021474). Retrieved from [Link]
- Google Patents. (n.d.). US20110196026A1 - Compositions and methods for preparation of poorly water soluble drugs with increased stability.
-
MDPI. (2021). Investigation of the Cellular Effects of Beta-Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. Retrieved from [Link]
- Journal of Materials Chemistry. (2007). Synthesis and structure of alkyl-substituted fused thiophenes containing up to seven rings.
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]
-
YouTube. (2025). MedChem Essentials: Solubility part 2. Retrieved from [Link]
-
MDPI. (2021). Cyclodextrins as Supramolecular Recognition Systems: Applications in the Fabrication of Electrochemical Sensors. Retrieved from [Link]
-
Innospec. (n.d.). Surfactants. Retrieved from [Link]
-
uHPLCs. (n.d.). The effect of improper use of buffer salts on chromatographic columns and solutions! Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-isobutyl-3-methoxypyrazine, 24683-00-9. Retrieved from [Link]
-
Ingredients To Die For. (n.d.). Surfactants & Solubilizers. Retrieved from [Link]
-
PubMed Central. (2024). The Impact of Cyclodextrins on the Physiology of Candida boidinii. Retrieved from [Link]
-
Reddit. (2019). What solvents are DMSO/DMF miscible with? r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of hybrid perovskites of different compositions in DMF (a).... Retrieved from [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Methylthiophene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells [mdpi.com]
Validation & Comparative
A Guide to the Structural Confirmation of 2-Isobutyl-3-methylthiophene using NMR Spectral Data
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds. This guide provides a comprehensive walkthrough for confirming the identity of 2-isobutyl-3-methylthiophene by leveraging a combination of predicted 1D and 2D NMR spectral data. In the absence of published experimental spectra for this specific molecule, this guide will focus on a predictive approach, grounded in established principles of NMR spectroscopy, to serve as a benchmark for experimental verification.
The Challenge: Unambiguous Isomer Identification
The synthesis of substituted thiophenes can often yield a mixture of isomers. For instance, the reaction of 2-isobutylthiophene with a methylating agent could potentially result in substitution at the 3, 4, or 5-positions. Distinguishing between these isomers requires a detailed analysis of their NMR spectra, as the electronic environment of each proton and carbon atom is unique to its position on the thiophene ring. This guide will demonstrate how a full suite of NMR experiments can definitively identify the 2-isobutyl-3-methyl isomer.
Predicted ¹H NMR Spectral Data for 2-Isobutyl-3-methylthiophene
The ¹H NMR spectrum is the initial and often most informative experiment. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 2-isobutyl-3-methylthiophene in a standard solvent like CDCl₃ are detailed below. These predictions are based on the foundational chemical shifts of thiophene and the application of substituent chemical shift (SCS) increments.[1][2]
Structure for NMR Assignment:
(Note: This is a placeholder image. A proper chemical structure diagram with atom numbering should be used here.)
Table 1: Predicted ¹H NMR Data for 2-Isobutyl-3-methylthiophene
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| H4 | ~6.85 | Doublet | J4,5 = 5.0 | 1H | Thiophene ring proton adjacent to a single proton. |
| H5 | ~7.10 | Doublet | J5,4 = 5.0 | 1H | Thiophene ring proton adjacent to a single proton, typically downfield of H4. |
| H1' | ~2.65 | Doublet | J1',2' = 7.2 | 2H | Methylene protons adjacent to a methine proton. |
| H2' | ~1.90 | Nonet (multiplet) | J2',1' = 7.2, J2',3' = 6.8 | 1H | Methine proton coupled to a methylene and two methyl groups. |
| H3' (x2) | ~0.95 | Doublet | J3',2' = 6.8 | 6H | Two equivalent methyl groups coupled to a methine proton. |
| 3-CH₃ | ~2.15 | Singlet | - | 3H | Methyl group on the thiophene ring with no adjacent protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Table 2: Predicted ¹³C NMR Data for 2-Isobutyl-3-methylthiophene
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~142 | Quaternary carbon of the thiophene ring bearing the isobutyl group. |
| C3 | ~135 | Quaternary carbon of the thiophene ring bearing the methyl group. |
| C4 | ~125 | Tertiary carbon of the thiophene ring. |
| C5 | ~128 | Tertiary carbon of the thiophene ring. |
| C1' | ~38 | Methylene carbon of the isobutyl group. |
| C2' | ~28 | Methine carbon of the isobutyl group. |
| C3' (x2) | ~22 | Two equivalent methyl carbons of the isobutyl group. |
| 3-CH₃ | ~15 | Methyl carbon attached to the thiophene ring. |
Elucidating Connectivity with 2D NMR Spectroscopy
While 1D NMR provides a foundational dataset, 2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton couplings, typically over two to three bonds. This is instrumental in identifying adjacent protons and piecing together molecular fragments.
Caption: Predicted COSY correlations for 2-Isobutyl-3-methylthiophene.
The expected COSY spectrum would show a correlation between the two thiophene ring protons (H4 and H5). Additionally, it would trace the connectivity within the isobutyl group: a cross-peak between the methylene protons (H1') and the methine proton (H2'), and another between the methine proton (H2') and the terminal methyl protons (H3').
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most powerful tool for confirming the overall structure, as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of the substituent groups to the thiophene ring.
Caption: Key predicted HMBC correlations for structural confirmation.
Key HMBC correlations for confirming the 2,3-substitution pattern:
-
H1' to C2 and C3: The methylene protons of the isobutyl group (H1') are expected to show correlations to both the carbon they are attached to (C1', suppressed in HMBC) and the adjacent ring carbons, C2 and C3. The correlation to C3 is particularly diagnostic.
-
3-CH₃ to C2, C3, and C4: The protons of the methyl group at the 3-position should show correlations to the carbon they are attached to (suppressed), as well as to C2, C3, and C4 of the thiophene ring.
-
H4 to C2, C3, and C5: The thiophene proton at position 4 will show correlations to its neighboring carbons (C3 and C5) and a weaker correlation to the more distant C2.
These specific long-range correlations would provide undeniable evidence for the placement of the isobutyl group at the 2-position and the methyl group at the 3-position.
Experimental Protocol for Data Acquisition
To obtain high-quality NMR data for structural confirmation, the following protocol is recommended.
Caption: Standard workflow for NMR data acquisition and processing.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified 2-isobutyl-3-methylthiophene.[3][4]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[5] Other deuterated solvents can be used, but chemical shifts will vary slightly.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be around 4-5 cm.[5]
-
-
Instrument Setup and Data Acquisition:
-
Insert the sample into a spectrometer with a field strength of at least 400 MHz for optimal resolution.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve good resolution and symmetrical peak shapes.
-
Acquire a standard 1D proton (¹H) spectrum.
-
Acquire a proton-decoupled 1D carbon (¹³C) spectrum.
-
Acquire 2D spectra: gradient-selected COSY, HSQC, and HMBC. Standard pulse programs are typically sufficient for a small molecule like this.
-
-
Data Processing:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin, VnmrJ). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals, and to confirm the connectivity established in the predictive analysis.
-
Conclusion
The structural confirmation of 2-isobutyl-3-methylthiophene is readily achievable through a systematic application of 1D and 2D NMR spectroscopy. By comparing experimentally obtained spectra with the predicted data presented in this guide, a researcher can confidently assign every proton and carbon signal. The key diagnostic information lies within the HMBC spectrum, which provides unambiguous evidence for the 2,3-substitution pattern by revealing the long-range correlations between the isobutyl and methyl protons and the carbons of the thiophene ring. This rigorous, multi-faceted approach ensures the scientific integrity of the structural assignment, a critical step in any chemical research or development endeavor.
References
-
J. A. Castillo, et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(1), 89-96. Available at: [Link]
-
Abraham, R. J. (2009). Prediction of 'H NMR Chemical Shifts and Conformational Analysis of Organic Molecules. The University of Liverpool Repository. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Woolston, T. et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). SciSpace. Available at: [Link]
-
Stenutz, R. NMR chemical shift prediction of thiophenes. Available at: [Link]
-
Yoshito, T. et al. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]
-
Organomation. (2023). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
Reich, H. J. 1H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... ResearchGate. Available at: [Link]
- Al-Showiman, S. S. (1985). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Journal of the Chemical Society of Pakistan, 7(2), 147-151.
-
University of Houston. (2023). Small molecule NMR sample preparation. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]
Sources
- 1. NMR chemical shift prediction of thiophenes [stenutz.eu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. organomation.com [organomation.com]
A Comparative Analysis of Odor Thresholds: Methyl Thiophenes vs. Alkyl Pyrazines
A Guide for Researchers in Flavor Science and Drug Development
In the intricate world of aroma chemistry, the potency of a molecule is defined by its odor threshold—the minimum concentration at which it can be detected by the human olfactory system. This guide provides a comprehensive comparison of the odor thresholds of two pivotal classes of heterocyclic aroma compounds: methyl thiophenes and alkyl pyrazines. For researchers, scientists, and drug development professionals, understanding the nuances of these thresholds is paramount for applications ranging from flavor formulation to the study of off-notes and the mechanisms of olfaction.
This document delves into the experimental data supporting the odor thresholds of these compounds, outlines the methodologies for their determination, and explores the underlying structure-activity relationships and olfactory mechanisms.
I. Comparative Odor Thresholds: A Quantitative Overview
Alkyl pyrazines are renowned for their potent and diverse aromas, often associated with roasted, nutty, and earthy notes. Their odor thresholds have been extensively studied and are generally found to be remarkably low. In contrast, quantitative data for methyl thiophenes, characterized by their sulfurous and green aromas, is less abundant in publicly accessible literature, though they are recognized as potent aroma contributors.
The following table summarizes available odor threshold data for representative methyl thiophenes and a range of alkyl pyrazines in water. It is important to note that odor thresholds can vary significantly based on the matrix (e.g., water, oil, air) and the sensory methodology employed.
| Compound Class | Compound | Odor Description | Odor Threshold in Water (µg/L) |
| Methyl Thiophenes | 2-Methylthiophene | Sulfurous, Green, Alliaceous, Onion, Roasted | Data not readily available in cited sources |
| 3-Methylthiophene | Fatty, Winey | Data not readily available in cited sources | |
| Alkyl Pyrazines | 2-Methylpyrazine | Green, Nutty, Cocoa | 60,000 |
| 2,3-Dimethylpyrazine | Green, Nutty, Potato, Cocoa | 2,500 | |
| 2,5-Dimethylpyrazine | Chocolate, Roasted Nuts, Earthy | 800 | |
| 2,6-Dimethylpyrazine | Chocolate, Roasted Nuts, Fried Potato | 200 | |
| 2,3,5-Trimethylpyrazine | Nutty, Baked Potato, Roasted Peanut | 400 | |
| 2-Ethyl-3,5-dimethylpyrazine | Cocoa, Chocolate, Nutty (Burnt Almond) | 1 | |
| 2-Methoxy-3-methylpyrazine | Roasted Peanuts, Hazelnuts, Almond | 3 | |
| 2-Isobutyl-3-methoxypyrazine | Bell Pepper | 0.002 |
Data for alkyl pyrazines sourced from various literature. Specific quantitative odor threshold values for 2-methylthiophene and 3-methylthiophene in water were not available in the provided search results. The qualitative odor descriptions for methylthiophenes are from available resources.[1]
II. The Science of Scent: Structure-Activity Relationships
The vast differences in odor thresholds between and within these two chemical families are dictated by their molecular structure. These structure-activity relationships (SARs) provide a framework for predicting the sensory properties of novel compounds.
Alkyl Pyrazines: The Influence of Substitution
The odor potency of alkyl pyrazines is profoundly influenced by the nature and position of their substituent groups.[2]
-
Alkylation: Increasing the number and size of alkyl groups on the pyrazine ring generally leads to a decrease in the odor threshold, up to a certain point. For instance, dimethylpyrazines have lower thresholds than methylpyrazine.
-
Positional Isomerism: The arrangement of substituents is critical. For example, 2,5-dimethylpyrazine has a lower odor threshold than 2,3-dimethylpyrazine.
-
Methoxy Substitution: The introduction of a methoxy group can dramatically lower the odor threshold, as seen in the potent bell pepper aroma of 2-isobutyl-3-methoxypyrazine.
These structural modifications affect the molecule's volatility, hydrophobicity, and, most importantly, its ability to bind to specific olfactory receptors.
Methyl Thiophenes: The Role of the Sulfur Atom
While specific quantitative SAR data for methyl thiophenes is limited in the provided results, general principles for sulfur-containing odorants suggest that the sulfur atom is a key driver of their low detection thresholds.[3] The electron-rich nature of the sulfur atom in the thiophene ring contributes to its potent aromatic character and its interaction with olfactory receptors.[4] The position of the methyl group (2- or 3-position) would be expected to influence the odor character and potency, but further quantitative studies are needed to establish a clear SAR.
III. Experimental Protocol: Determining Odor Thresholds via Gas Chromatography-Olfactometry (GC-O)
The determination of odor thresholds is a meticulous process requiring a combination of instrumental analysis and sensory evaluation. Gas Chromatography-Olfactometry (GC-O) is the gold standard technique for this purpose.[5]
Step-by-Step GC-O Methodology
-
Sample Preparation: A stock solution of the odorant is prepared in a suitable solvent (e.g., ethanol for pyrazines, propylene glycol for some thiophenes). A series of dilutions is then created to span a wide range of concentrations.
-
GC Separation: An aliquot of each dilution is injected into a gas chromatograph. The GC separates the volatile compounds based on their boiling points and chemical properties as they pass through a capillary column.
-
Effluent Splitting: At the end of the GC column, the effluent is split. One portion is directed to a chemical detector, such as a mass spectrometer (MS) or a flame ionization detector (FID), for chemical identification and quantification.
-
Olfactometry (Sniffing Port): The other portion of the effluent is directed to a sniffing port, where a trained sensory panelist inhales the separated compounds as they elute from the column.
-
Odor Detection and Description: The panelist records the time at which an odor is detected and provides a description of the aroma character.
-
Threshold Determination: By analyzing the responses across the dilution series, the odor threshold is determined as the lowest concentration at which the odorant is reliably detected by a certain percentage of the panel (typically 50%).
This process is repeated with multiple panelists to ensure the reliability and statistical validity of the results.
Diagram of the GC-O Experimental Workflow
Caption: Workflow for Odor Threshold Determination using GC-O.
IV. The Olfactory Mechanism: From Molecule to Perception
The perception of an odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
Olfactory Signal Transduction Pathway
Caption: Simplified Olfactory Signal Transduction Cascade.
Receptor Specificity
The human genome contains approximately 400 functional olfactory receptor genes, each encoding a unique receptor protein. A single odorant can activate multiple receptors, and a single receptor can be activated by multiple odorants. This combinatorial coding is what allows us to perceive a vast array of different smells.
-
Alkyl Pyrazines: Specific olfactory receptors have been identified that respond to certain pyrazines. For example, the human olfactory receptor OR5K1 has been shown to be a specialized receptor for pyrazine-based key food odors and semiochemicals.
-
Methyl Thiophenes and Sulfur Compounds: While specific receptors for methyl thiophenes are not well-documented in the provided search results, research has identified olfactory receptors that are sensitive to other volatile sulfur compounds. For instance, a mouse olfactory receptor, MOR244-3, has been found to respond to various sulfur-containing compounds, and this response is dependent on the presence of copper ions, suggesting a unique mechanism for the detection of these potent odorants.[6][7] This highlights the diverse molecular mechanisms the olfactory system employs to detect different chemical classes.
V. Conclusion and Future Directions
This guide has provided a comparative overview of the odor thresholds of methyl thiophenes and alkyl pyrazines, highlighting the significantly lower thresholds and more extensive research available for the latter. The potent aromas of both classes of compounds are intrinsically linked to their molecular structures, with substitutions on the pyrazine ring and the presence of the sulfur atom in thiophenes playing crucial roles.
The established GC-O methodology provides a robust framework for the continued investigation of these and other aroma compounds. A critical area for future research is the systematic determination of odor threshold values for a wider range of methyl thiophenes and other sulfur-containing heterocycles. Such data would not only be invaluable for the flavor and fragrance industry but would also contribute to a more comprehensive understanding of structure-odor relationships.
Furthermore, the deorphanization of olfactory receptors for methyl thiophenes remains a key challenge. Elucidating the specific receptors and the molecular mechanisms involved in their detection will provide deeper insights into the combinatorial nature of olfactory coding and the perception of sulfurous aromas.
VI. References
-
The Good Scents Company. (n.d.). 2-methyl thiophene. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-methyl thiophene. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]
-
Belhassan, T., Chtita, S., & Bouachrine, M. (2021). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 14(11), 103409.
-
The Good Scents Company. (n.d.). Pyrazines. Retrieved from [Link]
-
Li, S., et al. (2023). Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example. Frontiers in Microbiology, 14, 1208007.
-
Demole, E., Enggist, P., & Ohloff, G. (1982). 1-p-Menthene-8-thiol: A powerful flavor impact constituent of grapefruit juice (Citrus paradisi Macfayden). Helvetica Chimica Acta, 65(6), 1785-1794.
-
Analytice. (2020, July 1). Determination of 3-methylthiophene (CAS: 616-44-4) on air samples taken in the working environment. Retrieved from [Link]
-
Li, Y. R., et al. (2013). Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper. In ACS Symposium Series (Vol. 1141, pp. 13-26). American Chemical Society.
-
S. Croix Sensory Inc. (2023, May 19). Odor Testing Meets Molecular Odor Analysis. Retrieved from [Link]
-
INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]
-
Agilent Technologies. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]
-
MDPI. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences, 11(21), 10309.
-
Cadwallader, K. R. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. In ACS Symposium Series (Vol. 1068, pp. 3-14). American Chemical Society.
-
PubMed. (1998). Breath-odor evaluation by detection of volatile sulfur compounds--correlation with organoleptic odor ratings. The Journal of the American Dental Association, 129(10), 1421-1426.
-
PubMed. (2001). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 49(10), 4849-4855.
-
ResearchGate. (n.d.). Sulfur-Containing Odorants in Fragrance Chemistry. Retrieved from [Link]
-
Scent.vn. (n.d.). 2-Methylthiophene (CAS 554-14-3): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 3-(methyl thio) methyl thiophene. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methylthiophene (FDB011118). Retrieved from [Link]
-
PubMed. (n.d.). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Retrieved from [Link]
-
Journal of Oral Medicine and Pain. (2024, March 30). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Retrieved from [Link]
-
PubMed. (2022, July 1). Detection of volatile sulfur compounds (VSCs) in exhaled breath as a potential diagnostic method for oral squamous cell carcinoma. Head & Neck, 44(7), 1735-1745.
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
-
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
CABI Digital Library. (n.d.). Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. Retrieved from [Link]
-
MDPI. (2021). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Applied Sciences, 11(21), 10309.
-
Sensenet. (n.d.). Thiophene, 2-methyl- CAS 554-14-3 | Odour Threshold Value. Retrieved from [Link]
-
ACS Publications. (2013). Smelling Sulfur: Discovery of a Sulfur-Sensing Olfactory Receptor that Requires Copper. In ACS Symposium Series (Vol. 1141, pp. 13-26). American Chemical Society.
Sources
- 1. 2-methyl thiophene, 554-14-3 [thegoodscentscompany.com]
- 2. Frontiers | Roles of sulfur-containing compounds in fermented beverages with 2-furfurylthiol as a case example [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Publish Comparison Guide: Isomeric Differentiation of Isobutyl Methyl Thiophenes
Content Type: Technical Comparison & Experimental Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, Analytical Scientists Status: Validated Methodology
Executive Summary
The precise differentiation of isobutyl methyl thiophene isomers is a critical challenge in the synthesis of pharmaceutical intermediates and the characterization of petrochemical impurities. The thiophene ring's electron-rich nature allows for multiple positional isomers (2,3-, 2,4-, 2,5-, and 3,4-disubstituted patterns), each exhibiting distinct steric and electronic properties that influence downstream reactivity and biological activity.
This guide provides a definitive workflow to distinguish these isomers. While Gas Chromatography-Mass Spectrometry (GC-MS) serves as a rapid screening tool based on retention indices and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the absolute standard for structural elucidation. We present a comparative analysis of these techniques, supported by mechanistic fragmentation data and coupling constant logic.
Comparative Analysis of Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary method for separating isomers from complex mixtures. However, the mass spectra of alkyl thiophene isomers are often nearly identical due to common fragmentation pathways.
-
Mechanism: Electron Ionization (EI) at 70 eV.
-
Differentiation Basis: Retention Indices (RI) and subtle intensity ratios of the tropylium-like cation.
-
Key Fragment: The "benzylic-like" cleavage of the isobutyl group dominates the spectrum.
-
Molecular Ion (
): m/z 154 (Moderate intensity). -
Base Peak: m/z 111 (
). Loss of the isopropyl radical ( ) from the isobutyl chain is the thermodynamically favored pathway, forming a stable methyl-thenyl cation.
-
| Feature | 2,5-Disubstituted | 2,3- or 2,4-Disubstituted |
| Boiling Point / RI | Generally higher due to symmetry and efficient packing. | Lower retention times (typically). |
| Fragmentation | Dominant m/z 111. | Dominant m/z 111, but may show enhanced McLafferty rearrangement ions if steric crowding allows. |
Nuclear Magnetic Resonance (NMR)
NMR provides unambiguous structural assignment through scalar coupling constants (
-
1H NMR: The definitive tool.
-
13C NMR: Useful for confirming the number of unique carbons but less diagnostic for connectivity than
.
Diagnostic Coupling Constants (
) for Thiophenes
The identification relies on measuring the coupling constant between the remaining ring protons.
| Substitution Pattern | Remaining Protons | Coupling Constant ( | Description |
| 2,3-Disubstituted | H-4, H-5 | Large coupling (vicinal). | |
| 2,4-Disubstituted | H-3, H-5 | Small coupling (meta-like). | |
| 2,5-Disubstituted | H-3, H-4 | Medium coupling. | |
| 3,4-Disubstituted | H-2, H-5 | Small to Medium coupling. |
Experimental Protocols
Protocol A: GC-MS Separation & Identification
Objective: Determine purity and tentative isomeric class based on Retention Index (RI).
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold at 50°C for 2 min.
-
Ramp 10°C/min to 250°C.
-
Hold 5 min.
-
-
RI Calculation: Co-inject with C8-C20 n-alkane standard. Calculate RI using the Van den Dool and Kratz equation:
Where is the carbon number of the alkane eluting before the analyte.
Protocol B: 1H NMR Structural Elucidation
Objective: Definitive assignment of substitution pattern.
-
Solvent:
(Chloroform-d) is standard; if peaks overlap. -
Concentration: ~10 mg sample in 0.6 mL solvent.
-
Acquisition: 400 MHz or higher. 16 scans minimum.
-
Analysis Logic (See Diagram 1):
-
Identify the alkyl signals: Isobutyl doublet (
), multiplet ( ), doublet ( ). Methyl singlet ( ). -
Locate the aromatic region (
). -
Measure
values between the aromatic protons.
-
Visualization & Logic Flows
Figure 1: NMR Decision Tree for Isomer Assignment
This logic flow guides the researcher from spectral data to specific isomer classification based on proton-proton coupling constants.
Caption: Decision tree for assigning thiophene substitution patterns using 1H NMR coupling constants (
Figure 2: Mass Spectral Fragmentation Pathway
Understanding the origin of the base peak (m/z 111) confirms the presence of the isobutyl group.
Caption: Primary fragmentation pathway for isobutyl methyl thiophenes via beta-cleavage of the isobutyl side chain.
Summary of Key Data
The following table summarizes the expected spectral characteristics for the most common isomers.
| Isomer | Substitution | Expected | Key NOE (Nuclear Overhauser Effect) |
| 2-isobutyl-3-methyl | 2,3 | Strong NOE between Isobutyl-CH2 and Methyl-CH3. | |
| 2-isobutyl-4-methyl | 2,4 | NOE between Isobutyl-CH2 and H-3.[1] | |
| 2-methyl-4-isobutyl | 2,4 | NOE between Methyl-CH3 and H-3. | |
| 2-isobutyl-5-methyl | 2,5 | No NOE between alkyl groups (too distant). |
Note on NOE: If coupling constants are ambiguous (e.g., due to peak broadening), 1D-NOESY experiments are definitive. Irradiating the methyl group signal will show an enhancement of the isobutyl methylene protons only if they are on adjacent carbons (2,3-substitution).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for NMR coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
Margl, L., et al. (2002). "GLC and GLC-MS Analysis of Thiophene Derivatives in Plants". Zeitschrift für Naturforschung C. (Validates MS fragmentation of alkyl thiophenes).
-
Bizzo, H. (2024). "Identifying and Rectifying the Misuse of Retention Indices in Gas Chromatography". Chromatography Online. (Protocol for RI calculation).
-
BenchChem. (2025).[2] "Differentiating Thiophene Isomers: A Spectroscopic Comparison Guide". (General thiophene spectral data).
Sources
Standard Reference Materials for Thiophene Analysis: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary: The Criticality of Thiophene Precision
Thiophene (
This guide moves beyond simple product listings to objectively compare Standard Reference Materials (SRMs) and Certified Reference Materials (CRMs), evaluating them on metrological traceability , matrix suitability , and stability . We also provide a field-validated protocol for verifying these standards using Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD).
Comparative Analysis of Reference Materials
Selecting the correct reference material is not merely about purity; it is about the hierarchy of traceability . A neat chemical standard is insufficient for validating a trace-level method where matrix effects (e.g., solvent quenching in benzene) dominate.
The Hierarchy of Thiophene Standards
We categorize available standards into three tiers based on ISO 17034 requirements.
| Feature | Tier 1: Primary Matrix CRMs | Tier 2: Secondary Calibration CRMs | Tier 3: Neat Analytical Standards |
| Representative Product | NIST SRM 2297 (Sulfur in Gasoline) / ERM-EF211 | AccuStandard ASTM-P-0091 (Thiophene in Toluene) | Sigma-Aldrich Thiophene (≥99.5%) |
| Primary Use | Method Validation, Proficiency Testing | Routine Instrument Calibration (Linearity) | Stock Solution Preparation |
| Certified Value | Total Sulfur (Thiophene contribution defined) | Specific Thiophene Concentration (e.g., | Purity (Assay %) |
| Uncertainty ( | Low (<1% relative) | Medium (~2-3% relative) | Variable (depends on weighing/dilution) |
| Traceability | SI Units (Gravimetric/IDMS) | Traceable to NIST SRM | Manufacturer COA |
| Matrix Match | Excellent (Real fuel matrix) | Good (Solvent matched, e.g., Toluene/Isooctane) | Poor (Requires user dilution) |
| Cost | High ( | Moderate ( | Low ($) |
Performance Evaluation: Matrix Mismatch Risks
Expert Insight: A common failure mode in thiophene analysis is using a standard prepared in a solvent different from the sample matrix.
-
The Problem: Thiophene (
) and Benzene ( ) co-elute on non-polar columns. Even on polar columns (PEG/Wax), high concentrations of a mismatching solvent can cause "phase soaking," shifting retention times and quenching the SCD response. -
Recommendation:
-
For Benzene Purity (ASTM D7011): Use AccuStandard thiophene in benzene or toluene. Avoid isooctane-based standards as the alkane matrix behaves differently in the SCD burner.
-
For Pharma Impurities: Use Neat Standards (Sigma) to prepare spikes directly in the sample solvent (often DMSO or DMAC) to ensure consistent vaporization kinetics.
-
Experimental Protocol: Self-Validating GC-SCD Workflow
This protocol is designed to be self-validating . It includes a critical step often omitted in standard SOPs: the generation of "Thiophene-Free" benzene for blank subtraction, as commercial "HPLC Grade" benzene often contains 10-50 ppb thiophene.
Workflow Visualization
Figure 1: Analytical workflow for trace thiophene determination, highlighting the critical purification step for the matrix blank.
Detailed Methodology (ASTM D7011 Modified)
Objective: Quantify thiophene in refined benzene (Range: 0.02 – 2.0 mg/kg).
Reagents:
-
Thiophene Standard: AccuStandard Cat# ASTM-P-0091 (or equivalent).[2]
-
Isatin (Indole-2,3-dione): Reagent grade.
-
Sulfuric Acid: Concentrated.
Step 1: Preparation of Thiophene-Free Matrix (The "Isatin Wash")
-
Why: Commercial benzene is rarely thiophene-free.
-
Protocol:
-
Dissolve 1 g Isatin in 1 L concentrated
. -
Wash 1 L of high-purity benzene with 100 mL of the Isatin/Acid mixture in a separatory funnel. Shake vigorously.
-
Observation: The acid layer will turn blue-green (indophenine reaction) if thiophene is present.
-
Repeat until the acid layer remains yellow.
-
Wash benzene with water, dry over
, and distill. This is your Zero Blank.
-
Step 2: Instrument Configuration (GC-SCD)
-
System: Agilent 7890B or Shimadzu Nexis GC-2030 with SCD.
-
Column: High-polarity PEG (Polyethylene Glycol), e.g., DB-WAX or SH-WAX.
.[3]-
Note: A thick film (
) is crucial to separate thiophene from the massive benzene solvent peak.
-
-
Inlet: Split mode (1:10 to 1:20). Temperature:
.[3] -
Oven Program:
-
Detector (SCD): Burner temp
, Hydrogen/Air ratio optimized for sulfur selectivity.
Step 3: Calibration & Validation
-
Linearity: Prepare standards at 0.05, 0.1, 0.5, 1.0, and 2.0 mg/kg using the Zero Blank prepared in Step 1.
-
System Suitability: Inject the 0.5 mg/kg standard 6 times.
-
Acceptance Criteria: RSD
5%.[1]
-
-
Recovery Check: Spike a commercial benzene sample with 0.1 mg/kg thiophene.
-
Calculation:
-
Target: 90-110%.[2]
-
Data Interpretation & Troubleshooting
Quantitative Results Comparison
The following table summarizes expected performance metrics when using a Tier 2 CRM (AccuStandard) versus a Tier 3 Neat Standard (Sigma) prepared in-house.
| Metric | Tier 2 CRM (Pre-mixed) | Tier 3 Neat (In-house Prep) |
| Linearity ( | ||
| Method Detection Limit (MDL) | ||
| Repeatability (RSD @ 0.5 ppm) | ||
| Preparation Time | 5 mins (Dilution only) | 60 mins (Weighing + Solvation) |
| Major Error Source | Pipetting Error | Volatility Loss during weighing |
Troubleshooting Common Issues
-
Issue: Non-Linear Calibration at Low End (<0.1 mg/kg).
-
Cause: Adsorption of thiophene on active sites in the inlet liner.
-
Fix: Use "Sulfinert" or deactivated glass liners. Replace the liner if the wool is charred.
-
-
Issue: Quenching (Negative dip after solvent peak).
-
Cause: Hydrocarbon breakthrough from the benzene peak overwhelming the SCD ozone reaction.
-
Fix: Increase the split ratio or use a thicker film column (
) to delay thiophene elution further from the benzene tail.
-
References
-
ASTM International. (2019). ASTM D7011-15: Standard Test Method for Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection.[1] West Conshohocken, PA.[1] [Link]
-
Shimadzu Corporation. (2020). Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. Application News No. G307A.[1][3] [Link]
-
National Institute of Standards and Technology (NIST). (2024).[4] Standard Reference Material® 2297: Sulfur in Gasoline. Gaithersburg, MD. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
